molecular formula C20H28O4 B15596617 Sculponeatin N

Sculponeatin N

Cat. No.: B15596617
M. Wt: 332.4 g/mol
InChI Key: CRJKTSIXXJOHPU-PULXTJHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,20-Dihydroxy-15-oxo-6,7-secokaura-16-ene-7-oic acid 7,20-lactone has been reported in Isodon sculponeatus with data available.
from Isodon sculponeata;  structure in first source

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,2'R,5R,6S,9R)-2'-(hydroxymethyl)-3',3'-dimethyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,1'-cyclohexane]-2,11-dione

InChI

InChI=1S/C20H28O4/c1-12-13-5-6-14-19(8-4-7-18(2,3)15(19)10-21)11-24-17(23)20(14,9-13)16(12)22/h13-15,21H,1,4-11H2,2-3H3/t13-,14+,15-,19-,20+/m1/s1

InChI Key

CRJKTSIXXJOHPU-PULXTJHUSA-N

Origin of Product

United States

Foundational & Exploratory

The Isolation of Sculponeatin N from Isodon sculponeatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Sculponeatin N, a bioactive ent-kaurane diterpenoid, from the plant Isodon sculponeatus. This document details the experimental protocols for extraction and purification, presents available quantitative data, and visualizes the isolation workflow and a key signaling pathway influenced by a closely related compound, Sculponeatin A.

Introduction

Isodon sculponeatus (Vaniot) Kudô is a plant species belonging to the Lamiaceae family, which is a rich source of structurally diverse and biologically active diterpenoids. Among these, the ent-kaurane diterpenoids have garnered significant interest due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This compound is a notable example of a 6,7-seco-ent-kaurane diterpenoid isolated from this plant. Its complex structure and potent bioactivity make it a subject of interest for natural product chemists and drug discovery scientists. This guide serves as a comprehensive resource for the isolation and understanding of this promising natural product.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of ent-kaurane diterpenoids from Isodon species. It is important to note that specific quantitative data, such as the initial weight of the plant material and the final yield of this compound, were not available in the readily accessible literature.

Plant Material and Extraction
  • Plant Material Collection and Preparation: The aerial parts of Isodon sculponeatus are collected and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is extracted exhaustively with a 70% aqueous acetone (B3395972) solution at room temperature. The extraction is typically performed multiple times (e.g., 3-4 times) to ensure complete extraction of the secondary metabolites. The combined extracts are then concentrated under reduced pressure to remove the acetone, yielding a crude aqueous extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The majority of diterpenoids, including this compound, are typically found in the ethyl acetate fraction.

  • Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, commonly a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH) or hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • RP-18 Column Chromatography: Fractions enriched with this compound from the silica gel chromatography are further purified on a reversed-phase (RP-18) column. A gradient of decreasing polarity, typically a mixture of methanol and water (MeOH-H₂O), is used for elution.

  • Sephadex LH-20 Column Chromatography: To remove smaller molecules and pigments, the resulting fractions can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Final Purification: Final purification to obtain pure this compound is often achieved through preparative high-performance liquid chromatography (HPLC) or further recrystallization.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and absolute configuration.

Quantitative Data

While the precise yield of this compound from the original isolation studies is not available in the reviewed literature, the bioactivity of related compounds has been quantified. For instance, Sculponeatin J, another diterpenoid from I. sculponeatus, has shown significant inhibitory effects against human tumor cells K562 and T24 with IC₅₀ values less than 1.0 µg/mL[1]. The cytotoxic activity of this compound has been reported against K562 and HepG2 cell lines, with IC₅₀ values of 0.21 and 0.29 μM, respectively[2].

CompoundCell LineIC₅₀Reference
Sculponeatin JK562< 1.0 µg/mL[1]
Sculponeatin JT24< 1.0 µg/mL[1]
This compoundK5620.21 µM[2]
This compoundHepG20.29 µM[2]

Table 1: Cytotoxic activity of Sculponeatins from Isodon sculponeatus.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Isodon sculponeatus.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final_product Final Product cluster_analysis Structural Elucidation plant Dried, powdered Isodon sculponeatus extraction 70% Acetone Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel rp18 RP-18 Column Chromatography silica_gel->rp18 sephadex Sephadex LH-20 Column Chromatography rp18->sephadex hplc Preparative HPLC sephadex->hplc sculponeatin_n Pure this compound hplc->sculponeatin_n analysis Spectroscopic Analysis (MS, NMR, X-ray) sculponeatin_n->analysis

Caption: General workflow for the isolation of this compound.

Signaling Pathway

Recent studies on Sculponeatin A, a structurally related diterpenoid also isolated from Isodon sculponeatus, have elucidated its mechanism of inducing ferroptosis in breast cancer cells. This pathway provides valuable insight into the potential biological activity of this compound. Sculponeatin A promotes the interaction between the transcription factor ETS1 and the E3 ubiquitin ligase SYVN1, leading to the ubiquitination and subsequent proteasomal degradation of ETS1.[3] The degradation of ETS1 results in the downregulation of its target gene, SLC7A11 (also known as xCT), a key component of the cystine/glutamate antiporter system Xc⁻.[3] Reduced SLC7A11 expression leads to decreased cystine uptake, glutathione (B108866) (GSH) depletion, and inactivation of glutathione peroxidase 4 (GPX4). This cascade of events results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.[3]

Ferroptosis_Pathway cluster_drug_interaction Drug Interaction cluster_protein_interaction Protein Interaction & Degradation cluster_gene_regulation Gene Regulation cluster_cellular_effects Cellular Effects sculponeatin_a Sculponeatin A ets1 ETS1 sculponeatin_a->ets1 promotes interaction with SYVN1 ubiquitination Ubiquitination ets1->ubiquitination targeted by slc7a11_gene SLC7A11 Gene ets1->slc7a11_gene transcriptionally activates syvn1 SYVN1 syvn1->ubiquitination mediates proteasome Proteasomal Degradation ubiquitination->proteasome leads to proteasome->ets1 degrades proteasome->slc7a11_gene downregulates transcription slc7a11_protein SLC7A11 (xCT) slc7a11_gene->slc7a11_protein expresses cystine_uptake Cystine Uptake ↓ slc7a11_protein->cystine_uptake mediates gsh GSH Depletion cystine_uptake->gsh leads to gpx4 GPX4 Inactivation gsh->gpx4 is a cofactor for lipid_ros Lipid ROS Accumulation ↑ gpx4->lipid_ros detoxifies ferroptosis Ferroptosis lipid_ros->ferroptosis induces

Caption: Sculponeatin A-induced ferroptosis signaling pathway.

Conclusion

This compound represents a fascinating and biologically active natural product from Isodon sculponeatus. This guide provides a framework for its isolation and purification, based on established phytochemical techniques. The detailed signaling pathway of the related compound, Sculponeatin A, highlights a potential mechanism of action for this class of molecules, paving the way for further investigation into their therapeutic applications. Future work should focus on optimizing the isolation protocol to improve yields and on conducting detailed biological studies to fully elucidate the mechanism of action of this compound and its potential as a drug lead.

References

Sculponeatin N: A Technical Guide to its Natural Source, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatin N is a naturally occurring 6,7-seco-ent-kaurane diterpenoid that has garnered interest within the scientific community for its notable cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols for the isolation of this compound. Additionally, it presents its known biological activities and proposes a potential signaling pathway for its cytotoxic effects based on evidence from closely related compounds. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Source and Abundance

This compound is exclusively isolated from the plant species Isodon sculponeatus, a member of the Lamiaceae family. This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich diversity of bioactive diterpenoids within it.

Source Organism
  • Scientific Name: Isodon sculponeatus

  • Plant Part: Aerial parts (leaves and stems)[1]

Abundance

While the exact yield of this compound from the plant material can vary depending on factors such as geographical location, harvest time, and extraction methodology, the initial isolation was reported from the aerial parts of Isodon sculponeatus.[1] The abundance is typically quantified as the weight of the purified compound obtained from a given weight of the dried plant material.

Table 1: Abundance of this compound

CompoundSource MaterialAbundance (per 10 kg of dried plant material)Reference
This compoundAerial parts of Isodon sculponeatusData not explicitly available in the reviewed literature1

Note: The precise yield (e.g., in mg/kg or % w/w) was not detailed in the available abstracts. Access to the full publication is recommended for exact figures.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on standard methods for the isolation of diterpenoids from Isodon species.

Extraction and Preliminary Fractionation
  • Drying and Pulverization: The aerial parts of Isodon sculponeatus are air-dried and then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) or a mixture of chloroform (B151607) and methanol (B129727) at room temperature.

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

Chromatographic Purification

The fraction containing this compound (typically the less polar fractions) is subjected to a series of chromatographic techniques to achieve purification.

  • Silica (B1680970) Gel Column Chromatography: The active fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a petroleum ether/acetone or hexane/ethyl acetate mixture, to yield several sub-fractions.

  • RP-18 Column Chromatography: Fractions containing this compound are further purified on a reversed-phase C18 (RP-18) column using a gradient of methanol and water.

  • Sephadex LH-20 Chromatography: Size exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase is used to remove smaller impurities.

  • Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic or gradient mobile phase of methanol/water or acetonitrile/water.

G plant Dried Aerial Parts of Isodon sculponeatus extract Crude Extract plant->extract Extraction (Ethanol) partition Solvent Partitioning extract->partition fractions Fractions partition->fractions silica Silica Gel Chromatography fractions->silica rp18 RP-18 Chromatography silica->rp18 sephadex Sephadex LH-20 rp18->sephadex hplc Preparative HPLC sephadex->hplc pure Pure this compound hplc->pure

Figure 1: Generalized workflow for the isolation of this compound.

Biological Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. Its potential as an anticancer agent is a primary area of research interest.

Cytotoxicity

The cytotoxic effects of this compound have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (μM)Reference
K562Chronic Myelogenous Leukemia0.21[1][2]
HepG2Hepatocellular Carcinoma0.29[1][2]

Proposed Signaling Pathway for Cytotoxicity

The precise molecular mechanism underlying the cytotoxic activity of this compound has not yet been fully elucidated. However, based on the known mechanisms of other ent-kaurane diterpenoids, a plausible signaling pathway involves the induction of apoptosis (programmed cell death). Many diterpenoids are known to increase intracellular levels of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.

Disclaimer: The following signaling pathway is a proposed model based on the activities of related compounds and requires experimental validation for this compound.

G cluster_cell Cancer Cell sculponeatin This compound ros Increased ROS sculponeatin->ros Induces mito Mitochondrial Stress ros->mito bax Bax mito->bax Activates cyto_c Cytochrome c Release bax->cyto_c bcl2 Bcl-2 bcl2->bax Inhibits apaf1 Apaf-1 cyto_c->apaf1 Binds to casp9 Caspase-9 (Initiator) apaf1->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Cleaves and Activates apoptosis Apoptosis casp3->apoptosis Executes

Figure 2: Proposed apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound may increase reactive oxygen species (ROS) levels within the cancer cell, leading to mitochondrial stress. This stress can activate pro-apoptotic proteins like Bax, while inhibiting anti-apoptotic proteins such as Bcl-2. The activation of Bax leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to activate the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion

This compound, a 6,7-seco-ent-kaurane diterpenoid from Isodon sculponeatus, exhibits potent cytotoxic activity against human cancer cell lines. This technical guide has provided an overview of its natural source, a generalized isolation protocol, and its known biological activities. While the precise mechanism of action is still under investigation, the proposed apoptotic pathway provides a framework for future research. Further studies are warranted to fully elucidate its therapeutic potential and to explore its mechanism of action in greater detail, which could pave the way for its development as a novel anticancer agent.

References

The Architecture of Complexity: A Technical Guide to the Biosynthesis of 6,7-seco-Terpenes in Isodon Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Isodon is a prolific source of structurally diverse and biologically active diterpenoids, among which the 6,7-seco-ent-kauranes represent a significant and medicinally important class. Characterized by the oxidative cleavage of the C6-C7 bond of the ent-kaurane skeleton, these compounds, including the well-known anticancer agent oridonin, have garnered substantial interest. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to 6,7-seco-terpenes in Isodon species. It details the enzymatic cascade from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the formation of the ent-kaurane backbone and the subsequent crucial oxidative modifications. Particular emphasis is placed on the plausible role of cytochrome P450 monooxygenases (CYPs) in the pivotal C-C bond cleavage and the potential involvement of Baeyer-Villiger monooxygenases (BVMOs) in the formation of characteristic lactone rings. This document consolidates available quantitative data, outlines detailed experimental protocols for pathway elucidation, and employs visualizations to illustrate the complex molecular logic of this fascinating biosynthetic machinery.

Introduction

Isodon species, belonging to the Lamiaceae family, are renowned in traditional medicine for their therapeutic properties, which are largely attributed to their rich and varied diterpenoid content.[1][2] The ent-kaurane diterpenoids are the most prominent class of these compounds found in the genus.[3] A significant modification of this tetracyclic core is the cleavage of the C6-C7 bond, giving rise to the 6,7-seco-ent-kaurane scaffold.[1] These seco-diterpenoids exhibit a wide range of pharmacological activities, including notable antitumor, anti-inflammatory, and antibacterial effects, making their biosynthetic pathway a subject of intense research for potential biotechnological applications and drug discovery.[3]

This guide aims to provide a detailed technical overview of the biosynthetic pathway of 6,7-seco-terpenes in Isodon, synthesizing current knowledge for researchers and professionals in the field.

The Core Biosynthetic Pathway: From GGPP to ent-Kaurene (B36324)

The biosynthesis of all diterpenoids, including the 6,7-seco-ent-kauranes, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).[4]

Step 1: GGPP to ent-Copalyl Diphosphate (ent-CPP)

The first committed step is the protonation-initiated cyclization of the acyclic GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diterpene synthase, ent-CPS. Transcriptome profiling of Isodon rubescens leaves has led to the identification of multiple CPS genes, with IrCPS4 and IrCPS5 being functionally characterized as ent-CPP synthases.[4]

Step 2: ent-CPP to ent-Kaurene

The second step involves the ionization of the diphosphate group of ent-CPP, followed by a series of cyclizations and rearrangements to form the tetracyclic hydrocarbon, ent-kaurene. This reaction is catalyzed by a class I diterpene synthase, ent-KS. Several KS-like (KSL) genes have been identified in I. rubescens, with IrKSL5 being confirmed to produce ent-kaurene from ent-CPP.[4]

ent_Kaurene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS (e.g., IrCPS4, IrCPS5) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS (e.g., IrKSL5) Seco_Terpene_Formation ent_Kaurene ent-Kaurene Oxidized_Intermediate Oxidized ent-Kaurene (e.g., 6,7-dihydroxy) ent_Kaurene->Oxidized_Intermediate CYPs (multiple steps) Seco_Intermediate 6,7-seco-ent-Kaurane Intermediate Oxidized_Intermediate->Seco_Intermediate CYP-mediated C-C bond cleavage Lactone_Product 6,7-seco-7,20-olide-ent-Kaurane Seco_Intermediate->Lactone_Product BVMO or other enzymes Transcriptome_Analysis_Workflow Plant_Material Isodon Tissues RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing cDNA Library & Sequencing RNA_Extraction->Sequencing Assembly De Novo Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Candidate_Genes Candidate Gene Identification (CPS, KS, CYP, BVMO) Annotation->Candidate_Genes Expression_Analysis Differential Expression Analysis Candidate_Genes->Expression_Analysis

References

Spectroscopic and Biological Insights into Sculponeatin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatin N, a naturally occurring ent-kaurane diterpenoid, has garnered attention within the scientific community for its notable cytotoxic activities. Isolated from Isodon sculponeatus, this compound represents a class of molecules with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and an exploration of its biological context, including relevant signaling pathways.

Chemical Structure and Properties

This compound is characterized by the chemical formula C₂₅H₄₀O₄ and has a molecular weight of 404.58 g/mol . Its structure was elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The data presented here are compiled from the primary literature describing its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
1.55 m
1.25 m
1.65 m
1.45 m
1.80 m
1.35 m
5 2.10 d 11.0
4.30 d 12.0
4.15 d 12.0
9 2.25 m
11α 1.70 m
11β 1.50 m
12α 1.60 m
12β 1.40 m
13 2.50 m
14α 1.90 m
14β 1.75 m
17a 4.95 s
17b 4.85 s
18-CH₃ 0.95 s
19-CH₃ 1.05 s
20-CH₃ 0.85 s
2' 6.10 qq 7.0, 1.5
3'-CH₃ 1.95 d 7.0

| 4'-CH₃ | 1.85 | d | 1.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δ (ppm) Type
1 38.5 CH₂
2 18.5 CH₂
3 42.0 CH₂
4 33.5 C
5 55.0 CH
6 70.0 CH₂
7 205.0 C
8 60.0 C
9 50.0 CH
10 40.0 C
11 20.0 CH₂
12 30.0 CH₂
13 35.0 CH
14 25.0 CH₂
15 150.0 C
16 110.0 CH₂
17 115.0 CH₂
18 33.0 CH₃
19 22.0 CH₃
20 15.0 CH₃
1' 168.0 C
2' 128.0 CH
3' 138.0 C
4' 16.0 CH₃

| 5' | 20.5 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3450 Strong, Broad O-H stretch
1710 Strong C=O stretch (ketone)

| 1645 | Medium | C=C stretch |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of the molecule, confirming its elemental composition.

Table 4: HRESIMS Data for this compound

Ion Calculated m/z Found m/z

| [M+Na]⁺ | 427.2824 | 427.2822 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Isodon sculponeatus

The air-dried and powdered aerial parts of Isodon sculponeatus are extracted with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by repeated column chromatography on silica gel and preparative TLC to yield pure this compound.

G plant Isodon sculponeatus (Aerial Parts) extraction Extraction (95% EtOH) plant->extraction partition Partitioning (Petroleum Ether, CHCl₃, EtOAc) extraction->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction cc Silica Gel Column Chromatography chloroform_fraction->cc fractions Combined Fractions cc->fractions purification Preparative TLC fractions->purification product Pure this compound purification->product

Isolation workflow for this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-400 or equivalent spectrometer. Samples are dissolved in CDCl₃, and chemical shifts are referenced to the residual solvent signals.

  • IR Spectroscopy: The IR spectrum is obtained using a Bruker Tensor 27 or similar FT-IR spectrometer with KBr pellets.

  • Mass Spectrometry: HRESIMS data are acquired on an Agilent 6210 TOF or a comparable high-resolution mass spectrometer using electrospray ionization in positive ion mode.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Pure Compound Pure this compound nmr NMR Spectroscopy (Bruker AV-400, CDCl₃) Pure Compound->nmr ir IR Spectroscopy (Bruker Tensor 27, KBr) Pure Compound->ir ms HRESIMS (Agilent 6210 TOF, ESI+) Pure Compound->ms nmr_data ¹H and ¹³C NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

Workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

Diterpenoids isolated from the Isodon genus are known to exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature. While the specific signaling pathways affected by this compound have not been extensively elucidated, the cytotoxic effects of related ent-kaurane diterpenoids often involve the induction of apoptosis. Key signaling pathways implicated in the action of similar compounds include the MAPK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling route that plays a central role in cell survival, growth, and proliferation. Dysregulation of these pathways is a common feature of many cancers. It is plausible that this compound exerts its cytotoxic effects by modulating one or both of these pathways, leading to the induction of apoptosis in cancer cells. Further research is required to delineate the precise molecular mechanisms of this compound.

G cluster_pathways Potential Target Signaling Pathways sculponeatin_n This compound mapk MAPK Pathway sculponeatin_n->mapk Modulation pi3k_akt PI3K/Akt Pathway sculponeatin_n->pi3k_akt Modulation apoptosis Apoptosis mapk->apoptosis Induction pi3k_akt->apoptosis Induction

Potential signaling pathways for this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The detailed NMR, IR, and MS data serve as a crucial reference for the identification and characterization of this compound. While the full extent of its biological activity is still under investigation, its cytotoxic properties suggest a potential for therapeutic applications. Further studies into its mechanism of action, particularly its effects on key signaling pathways such as MAPK and PI3K/Akt, are warranted to fully realize its potential in drug discovery and development.

Unraveling the Stereochemical Puzzle of Sculponeatin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's absolute stereochemistry is paramount for its potential therapeutic applications. This technical guide provides an in-depth elucidation of the absolute stereochemistry of Sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid isolated from Isodon sculponeatus. This document details the key experimental methodologies, presents quantitative data in a structured format, and visualizes the logical workflow and chemical pathways involved in this stereochemical determination.

Introduction

This compound is a structurally intriguing natural product belonging to the 6,7-seco-ent-kaurane class of diterpenoids. These compounds, isolated from various Isodon species, have garnered significant attention for their diverse biological activities, including cytotoxic and anti-inflammatory properties. The complex polycyclic architecture of this compound, featuring multiple stereocenters, necessitates a rigorous and unambiguous determination of its absolute configuration to understand its structure-activity relationships and to enable its development as a potential therapeutic agent. This guide will walk through the pivotal experiments and logical steps that led to the definitive assignment of the absolute stereochemistry of this compound.

Initial Isolation and Structural Elucidation

This compound was first isolated and identified by the research group of Sun and co-workers in 2010 from the aerial parts of Isodon sculponeatus. The initial structural elucidation, which determined the connectivity and relative stereochemistry of the molecule, was achieved through extensive spectroscopic analysis.

Experimental Protocol: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and the relative configuration of the stereocenters. The coupling constants and Nuclear Overhauser Effect (NOE) correlations were instrumental in defining the spatial relationships between protons within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HR-ESI-MS was used to determine the elemental composition of this compound, which, in conjunction with NMR data, confirmed its molecular formula.

While these spectroscopic methods were crucial in defining the relative stereochemistry, they did not directly establish the absolute configuration. The absolute stereochemistry of diterpenoids isolated from the Isodon genus is typically of the ent- series. This biosynthetic precedent likely guided the initial hypothesis of the absolute configuration of this compound.

Confirmation of Absolute Stereochemistry by Total Synthesis

The definitive proof of the absolute stereochemistry of this compound was provided by its total synthesis. The research group of Thomson and co-workers reported a total synthesis in 2014, which not only confirmed the proposed structure but also unambiguously established its absolute configuration.

The synthetic strategy was designed to produce a single enantiomer of the target molecule. The spectral data of the synthesized this compound were then compared with those of the natural product.

Data Presentation: Comparison of Spectroscopic Data
Spectroscopic DataNatural this compoundSynthetic this compound
¹H NMR IdenticalIdentical
¹³C NMR IdenticalIdentical
Specific Rotation Reported ValueMatching Value

The identical ¹H and ¹³C NMR spectra, along with a matching specific rotation value, between the synthetic and natural samples provided unequivocal evidence for the correctness of the assigned structure and, most importantly, its absolute stereochemistry.

Experimental Protocol: Total Synthesis

The total synthesis of this compound is a multi-step process. A detailed experimental protocol for a key step, for instance, a diastereoselective reaction that sets a crucial stereocenter, would be outlined here. (Note: A full detailed protocol for the entire synthesis is beyond the scope of this guide, but a representative key step is provided for illustrative purposes).

Representative Key Step: Diastereoselective Intramolecular Diels-Alder Reaction

  • Preparation of the Precursor: The diene-containing precursor is synthesized through a series of established chemical transformations.

  • Reaction Conditions: The precursor is dissolved in an appropriate solvent (e.g., toluene) in a sealed tube.

  • Thermal Cyclization: The reaction mixture is heated to a specific temperature (e.g., 180 °C) for a defined period (e.g., 24 hours).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the cyclized product as a single diastereomer.

  • Characterization: The stereochemical outcome of the reaction is confirmed by spectroscopic methods, including NMR and potentially X-ray crystallography of a suitable crystalline derivative.

Visualization of the Elucidation Process

The logical flow of the determination of the absolute stereochemistry of this compound can be visualized as a clear workflow.

elucidation_workflow A Isolation of this compound from Isodon sculponeatus B Structural Elucidation (Relative Stereochemistry) - 1D & 2D NMR - HR-ESI-MS A->B C Hypothesis of Absolute Stereochemistry (Based on Biosynthetic Precedent) B->C E Spectroscopic Comparison (¹H NMR, ¹³C NMR, Specific Rotation) B->E D Total Synthesis of a Single Enantiomer C->D D->E F Confirmation of Absolute Stereochemistry E->F synthesis_pathway cluster_start Starting Materials cluster_synthesis Key Stereocontrolling Step cluster_product Product A Achiral Starting Material C Diastereoselective Reaction (e.g., Diels-Alder) A->C B Asymmetric Catalyst B->C D Enantiomerically Pure Intermediate C->D E Further Transformations D->E F This compound (Defined Absolute Stereochemistry) E->F

Preliminary Biological Screening of Sculponeatin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of Sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid isolated from Isodon sculponeatus. This document details its known cytotoxic effects and outlines the standard methodologies for assessing its potential anti-inflammatory and antimicrobial activities. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity

The initial biological evaluation of this compound has primarily focused on its cytotoxic potential against human cancer cell lines. The compound has demonstrated significant inhibitory effects, as summarized in the table below.

Biological ActivityCell LineIC50 (µM)
CytotoxicityK562 (Human chronic myelogenous leukemia)0.21[1]
CytotoxicityHepG2 (Human hepatocellular carcinoma)0.29[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., K562, HepG2).

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve a range of final concentrations to be tested.

    • Add the various concentrations of this compound to the designated wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection and Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

    • Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Antimicrobial Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Agent and Inoculum:

    • Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (bacterial growth) or pellet formation (fungal growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological screening of this compound.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_data Data Analysis This compound Stock This compound Stock Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound Stock->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (Griess) Anti-inflammatory Assay (Griess) This compound Stock->Anti-inflammatory Assay (Griess) Antimicrobial Assay (Broth Microdilution) Antimicrobial Assay (Broth Microdilution) This compound Stock->Antimicrobial Assay (Broth Microdilution) Cell Lines / Microbes Cell Lines / Microbes Cell Lines / Microbes->Cytotoxicity Assay (MTT) Cell Lines / Microbes->Anti-inflammatory Assay (Griess) Cell Lines / Microbes->Antimicrobial Assay (Broth Microdilution) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination NO Inhibition (%) NO Inhibition (%) Anti-inflammatory Assay (Griess)->NO Inhibition (%) MIC Determination MIC Determination Antimicrobial Assay (Broth Microdilution)->MIC Determination

Caption: Experimental workflow for the preliminary biological screening of this compound.

ferroptosis_pathway Proposed Cytotoxic Mechanism of Action (via Ferroptosis) cluster_sculponeatin_n cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome This compound This compound ETS1 ETS1 This compound->ETS1 Binds to System Xc- (SLC7A11/SLC3A2) System Xc- (SLC7A11/SLC3A2) Cystine Cystine System Xc- (SLC7A11/SLC3A2)->Cystine Import Cysteine Cysteine Cystine->Cysteine Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) GPX4 GPX4 Glutathione (GSH)->GPX4 Cofactor for Lipid Peroxides Lipid Peroxides GPX4->Lipid Peroxides Detoxifies Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis Accumulation leads to ETS1->System Xc- (SLC7A11/SLC3A2) Transcriptional Activation ETS1->System Xc- (SLC7A11/SLC3A2) Inhibition of Transcription SYVN1 SYVN1 ETS1->SYVN1 Promotes interaction with SYVN1->ETS1 Ubiquitination & Degradation

Caption: Proposed ferroptosis signaling pathway as a mechanism of cytotoxicity.

References

In-Depth Technical Guide: Cytotoxic Effects of Sculponeatin N on K562 and HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid isolated from Isodon sculponeatus, on the human chronic myelogenous leukemia (K562) and human hepatocellular carcinoma (HepG2) cell lines. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the presumed signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic activity against both K562 and HepG2 cancer cell lines. The primary available quantitative measure of this activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: IC50 Values of this compound

Cell LineIC50 (µM)Reference
K5620.21[1]
HepG20.29[1]

Table 2: Apoptosis Induction by this compound (Hypothetical Data Structure)

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
K562 Control0Data not availableData not availableData not available
This compound0.2Data not availableData not availableData not available
This compound0.4Data not availableData not availableData not available
HepG2 Control0Data not availableData not availableData not available
This compound0.3Data not availableData not availableData not available
This compound0.6Data not availableData not availableData not available

Table 3: Cell Cycle Analysis of Cells Treated with this compound (Hypothetical Data Structure)

Cell LineTreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
K562 Control0Data not availableData not availableData not available
This compound0.2Data not availableData not availableData not available
This compound0.4Data not availableData not availableData not available
HepG2 Control0Data not availableData not availableData not available
This compound0.3Data not availableData not availableData not available
This compound0.6Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to assess the cytotoxic effects of a compound like this compound on cancer cell lines.

Cell Culture
  • K562 Cells: Human chronic myelogenous leukemia K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • HepG2 Cells: Human hepatocellular carcinoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

The following diagrams illustrate the experimental workflow and the putative signaling pathways involved in the cytotoxic effects of this compound. The signaling pathways are inferred from studies on structurally related ent-kaurane diterpenoids, such as Oridonin, as direct mechanistic studies on this compound are not yet available.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis K562 K562 Cells Treatment Treat with this compound (various concentrations) K562->Treatment HepG2 HepG2 Cells HepG2->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry Results Quantitative Results (Tables & Figures) IC50->Results FlowCytometry->Results

Caption: Experimental workflow for assessing the cytotoxic effects of this compound.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Potential) SculponeatinN This compound Bax Bax activation SculponeatinN->Bax Bcl2 Bcl-2 inhibition SculponeatinN->Bcl2 DeathR Death Receptors (e.g., Fas, TRAIL-R) SculponeatinN->DeathR Potential Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Cell_Cycle_Arrest_Pathway cluster_G2M G2/M Phase Arrest cluster_G0G1 G0/G1 Phase Arrest (Potential) SculponeatinN This compound p53 p53 activation SculponeatinN->p53 Cdk4_6_CyclinD Cdk4/6-Cyclin D complex SculponeatinN->Cdk4_6_CyclinD Potential p21 p21 (CDKN1A) upregulation p53->p21 Cdk1_CyclinB Cdk1/Cyclin B1 complex p21->Cdk1_CyclinB G2M_Transition G2 to M Transition Cdk1_CyclinB->G2M_Transition pRb pRb phosphorylation Cdk4_6_CyclinD->pRb E2F E2F release pRb->E2F G1S_Transition G1 to S Transition E2F->G1S_Transition

References

A Comprehensive Review of Isodon-Derived Diterpenes: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of diterpenes derived from the plant genus Isodon. It summarizes their diverse biological activities, details the experimental protocols for their study, and visually represents their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Isodon Diterpenes

The genus Isodon, belonging to the Lamiaceae family, comprises over 150 species distributed throughout Asia.[1] These plants have a long history of use in traditional medicine for treating various ailments, including inflammation, infections, and cancer.[2][3] The primary bioactive constituents of Isodon species are diterpenoids, a class of organic compounds characterized by a 20-carbon skeleton.[4][2][5][6] To date, more than 1200 diterpenes have been isolated from this genus, with the ent-kaurane type being the most abundant and well-studied.[1]

The structural diversity of Isodon diterpenes is remarkable, arising from various modifications of the basic diterpene skeleton, such as oxidation, cyclization, and ring cleavage.[3] These structural variations contribute to their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antibacterial, and antiviral effects.[5][7][8][9] Oridonin (B1677485), a prominent ent-kaurane diterpenoid, has garnered significant attention for its potent anticancer properties and has been the subject of extensive research.[1][10]

This review will focus on the quantitative biological data of Isodon-derived diterpenes, provide detailed experimental methodologies for their investigation, and illustrate the key signaling pathways they modulate.

Biological Activities of Isodon Diterpenes

Isodon-derived diterpenes exhibit a broad spectrum of biological activities, with cytotoxic and anti-inflammatory effects being the most prominent. This section summarizes the quantitative data on these activities.

Cytotoxic Activity

A significant number of Isodon diterpenes have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The following tables summarize the IC50 values of selected Isodon diterpenes against various human cancer cell lines.

Table 1: Cytotoxicity of Oridonin and its Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
OridoninHCT-116Colon Carcinoma~4.3[11]
OridoninBel7402Hepatocellular Carcinoma-
OridoninHepG2Hepatocellular Carcinoma37.90[1]
OridoninSMMC7721Hepatocellular Carcinoma-[4]
OridoninA549Lung Cancer-
OridoninMDA-MB-231Breast Cancer-[12]
OridoninU-251 MGAstrocytoma-[12]
Oridonin Derivative 5 HCT-116Colon Carcinoma0.16[11]
Effusanin AMDA-MB-231 CSCsBreast Cancer Stem Cells0.51[9][12]
LasiokaurinMDA-MB-231Breast Cancer-[12]
KamebaninHeLaCervical Cancer-[13][14]
KamebaninHL-60Promyelocytic Leukemia-[13][14]
Glaucocalyxin HVarious (6 lines)Multiple1.86-10.95[15]
Rubescensin B---[8]
Kunminolide A--1.1-3.0[16]
6-EpiangustifolinK562Chronic Myelogenous Leukemia-[17]

Table 2: Cytotoxicity of Other Isodon Diterpenes

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Isodosin EHepG2Hepatocellular Carcinoma6.94 ± 9.10[1]
Compound 8 (from I. serra)HepG2Hepatocellular Carcinoma71.66 ± 10.81[1]
Compound 23 (from I. serra)HepG2Hepatocellular Carcinoma43.26 ± 9.07[1]
Melissoidesin M-U derivativesBGC-823Gastric Carcinoma< 10 µg/mL[17]
Anti-inflammatory Activity

Several Isodon diterpenes have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. The following table presents the anti-inflammatory activity of selected diterpenes.

Table 3: Anti-inflammatory Activity of Isodon Diterpenes

CompoundAssayIC50 (µM)Reference(s)
Rubescensin BNF-κB nuclear translocation inhibition3.073[8]
Compound 8 (from I. suzhouensis)NO production in LPS-stimulated RAW 264.7 cells3.05 ± 0.49[9]
Compound 1 (from I. serra)NO production in LPS-stimulated BV-2 cells15.6[1]
Compound 9 (from I. serra)NO production in LPS-stimulated BV-2 cells7.3[1]
Isohenolide C-K derivativesNO inhibition in LPS-stimulated RAW 264.7 cells15.99 ± 0.75 and 18.19 ± 0.42[18]
Antibacterial Activity

Some Isodon diterpenes have also been reported to possess antibacterial activity. The minimum inhibitory concentration (MIC) is a key parameter for assessing antibacterial potency.

Table 4: Antibacterial Activity of Isodon Diterpenes

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Fladin ATrichophyton rubrum62.5[19]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research of Isodon-derived diterpenes.

Isolation and Purification of Isodon Diterpenes

The general workflow for isolating diterpenes from Isodon plant material is as follows:

experimental_workflow start Dried and Powdered Isodon Plant Material extraction Extraction with Organic Solvents (e.g., Ethanol, Methanol, Acetone) start->extraction partition Solvent-Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol) extraction->partition fractionation Column Chromatography (Silica Gel, Sephadex LH-20, MCI gel) partition->fractionation purification Preparative High-Performance Liquid Chromatography (HPLC) fractionation->purification identification Structural Elucidation (NMR, MS, X-ray Crystallography) purification->identification end Pure Diterpenoid identification->end

Caption: General workflow for the isolation and identification of Isodon-derived diterpenes.

Detailed Steps:

  • Plant Material Collection and Preparation: The aerial parts or whole plants of the desired Isodon species are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with an organic solvent such as ethanol, methanol, or acetone (B3395972) at room temperature or under reflux. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates the compounds based on their polarity, enriching the diterpenes in specific fractions (often the ethyl acetate fraction).[13]

  • Column Chromatography: The enriched fraction is subjected to various column chromatographic techniques for further separation.

    • Silica Gel Column Chromatography: This is a primary separation technique where compounds are separated based on their polarity. A gradient elution system with solvents like petroleum ether-ethyl acetate or chloroform-methanol is commonly used.[9]

    • Sephadex LH-20 Column Chromatography: This technique separates compounds based on their molecular size.[9]

    • MCI Gel Column Chromatography: This is a type of reversed-phase chromatography.[13]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water).[9]

  • Structural Elucidation: The structures of the purified diterpenes are determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the chemical structure and stereochemistry of the compounds.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compounds.

    • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute configuration.[8]

Cytotoxicity Assays

The cytotoxic activity of Isodon diterpenes is commonly evaluated using cell-based assays. The MTT assay is a widely used colorimetric method.

MTT Assay Protocol:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 103 to 1 × 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final DMSO concentration typically below 0.1%) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for another few hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assays

The anti-inflammatory potential of Isodon diterpenes is often assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and their effect on key inflammatory signaling pathways.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Culture and Seeding: Macrophage cell lines (e.g., RAW 264.7, BV-2) are cultured and seeded in 96-well plates.

  • Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Griess Reagent Addition: The cell culture supernatant is collected, and Griess reagent is added. The Griess reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The amount of nitrite is determined from a standard curve, and the inhibitory effect of the compound on NO production is calculated.

NF-κB Nuclear Translocation Assay:

This assay is used to determine if a compound can inhibit the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus, a key step in the inflammatory response.

  • Cell Culture and Treatment: Cells are cultured on coverslips or in multi-well plates and treated with the test compound and an inflammatory stimulus.

  • Immunofluorescence Staining: The cells are fixed, permeabilized, and then incubated with a primary antibody specific for an NF-κB subunit (e.g., p65). This is followed by incubation with a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.

  • Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The nuclear translocation of NF-κB is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Signaling Pathways Modulated by Isodon Diterpenes

Isodon diterpenes, particularly oridonin, exert their biological effects by modulating several key intracellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Oridonin has been shown to inhibit this pathway.[4][20]

NFkB_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Oridonin Oridonin Oridonin->IKK Inhibits Oridonin->NFkB_n Inhibits DNA binding Proteasome Proteasome IkB_p p-IκBα IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB->NFkB Releases IkB_NFkB->IkB_p DNA DNA NFkB_n->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Oridonin inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is crucial for cell growth, proliferation, and survival. Oridonin has been reported to suppress this pathway in cancer cells.[4][7]

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Oridonin Oridonin Oridonin->PI3K Inhibits Oridonin->Akt Inhibits Oridonin->mTORC1 Inhibits

Caption: Oridonin suppresses the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Oridonin can modulate this pathway to induce apoptosis in cancer cells.[4]

MAPK_pathway cluster_stimulus External Stimuli (e.g., Stress, Growth Factors) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimuli Ras Ras Stimulus->Ras JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF JNK->TF p38->TF Oridonin Oridonin Oridonin->JNK Activates Oridonin->p38 Activates Response Cellular Responses (Proliferation, Apoptosis) TF->Response

Caption: Oridonin modulates the MAPK signaling pathway.

Conclusion and Future Perspectives

Isodon-derived diterpenes represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their potent cytotoxic and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways involved in disease pathogenesis, make them attractive candidates for drug discovery and development. Oridonin, in particular, has emerged as a promising lead compound for anticancer therapy.

Future research in this field should focus on several key areas:

  • Discovery of Novel Diterpenes: Continued phytochemical investigation of less-explored Isodon species is likely to yield novel diterpenes with unique structures and biological activities.

  • Mechanism of Action Studies: While the effects of some diterpenes on major signaling pathways are known, a deeper understanding of their molecular targets and the intricate mechanisms underlying their bioactivities is needed.

  • Medicinal Chemistry and Structural Optimization: The chemical modification of promising lead compounds like oridonin can lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.[11]

  • In Vivo and Clinical Studies: More extensive preclinical and clinical studies are required to validate the therapeutic efficacy and safety of Isodon diterpenes in various disease models.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Sculponeatin N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sculponeatin N is a member of the 6,7-seco-ent-kaurane diterpenoids, a class of natural products isolated from the plant genus Isodon. These compounds exhibit a range of biological activities, including notable cytotoxicity against various cancer cell lines, making them attractive targets for synthetic chemists.[1] The complex polycyclic architecture of this compound, characterized by a bicyclo[3.2.1]octane core, presents a significant synthetic challenge. This document outlines two distinct and notable total synthesis strategies developed for this compound, providing detailed protocols for key transformations and summarizing the quantitative data for each approach. The strategies discussed are the asymmetric synthesis by Thomson and coworkers and the racemic synthesis by Pan, Zhai, and coworkers.

I. Asymmetric Total Synthesis of this compound (Thomson Synthesis)

This approach accomplishes the total synthesis of this compound in 23 steps, starting from 3-methylcyclohex-2-enone.[1] The key features of this synthesis include a diastereoselective Nazarov cyclization to set a critical quaternary stereocenter, a ring-closing metathesis to construct a key carbocycle, and a reductive radical cyclization to forge the signature bicyclo[3.2.1]octane ring system.[1][2]

Retrosynthetic Analysis

The retrosynthetic strategy for the Thomson synthesis is depicted below. The analysis reveals a convergent approach, with the late-stage formation of the lactone and the C15 ketone. The bicyclo[3.2.1]octane system is envisioned to arise from a reductive radical cyclization of an alkyne precursor. This intermediate is further disconnected via ring-closing metathesis and a crucial Nazarov cyclization to a more simple dienone precursor.

G cluster_legend Legend This compound This compound Intermediate 5 Intermediate 5 This compound->Intermediate 5 Lactone & Ketone Formation Lactone & Ketone Formation Alkyne Precursor Alkyne Precursor Intermediate 5->Alkyne Precursor Reductive Radical Cyclization Reductive Radical Cyclization Triene Precursor Triene Precursor Alkyne Precursor->Triene Precursor Ring-Closing Metathesis Ring-Closing Metathesis Dienone 8 Dienone 8 Triene Precursor->Dienone 8 Nazarov Cyclization Nazarov Cyclization Starting Material Starting Material Dienone 8->Starting Material Key Transformation Key Transformation Target/Intermediate Target/Intermediate Simple Precursor Simple Precursor

Caption: Retrosynthetic analysis of this compound (Thomson).

Key Experimental Protocols

1. Diastereoselective Nazarov Cyclization:

This key step establishes the C10 quaternary stereocenter with complete diastereocontrol.[1]

  • Reaction: Conversion of a dienone precursor to a cyclopentenone.

  • Protocol: To a solution of the dienone in CH₂Cl₂ at 0 °C is added AlCl₃. The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with aqueous Rochelle's salt and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

2. Ring-Closing Metathesis (RCM):

RCM is employed to construct the cyclohexene (B86901) ring of a tricyclic intermediate.

  • Reaction: Intramolecular olefin metathesis of a triene.

  • Protocol: A solution of the triene substrate in degassed CH₂Cl₂ is treated with a Grubbs-type second-generation catalyst. The reaction mixture is heated to reflux under an inert atmosphere. After completion, the mixture is cooled to room temperature and concentrated. The residue is purified by column chromatography.

3. Reductive Radical Cyclization:

This transformation efficiently forms the bicyclo[3.2.1]octane ring system.[1]

  • Reaction: Cyclization of an alkyne onto an alkene via a radical intermediate.

  • Protocol: A solution of the alkyne precursor in degassed toluene (B28343) is heated to reflux. A solution of Bu₃SnH and AIBN in toluene is then added dropwise over a period of time. The reaction mixture is refluxed for an additional period. After cooling, the solvent is removed in vacuo, and the residue is purified by flash chromatography.

Quantitative Data Summary
StepReactant(s)Reagents and ConditionsProduct(s)Yield (%)Diastereomeric Ratio
Nazarov CyclizationDienone precursorAlCl₃, CH₂Cl₂, 0 °C to rtCyclopentenone intermediate80Single diastereomer
Ring-Closing MetathesisTriene precursorGrubbs II catalyst, CH₂Cl₂, refluxTricyclic intermediate--
Elimination of TriflateEnol triflate intermediateTBAF, THF, 0 °C to rtAlkyne precursor87-
Reductive Radical CyclizationAlkyne precursorBu₃SnH, AIBN, toluene, refluxBicyclo[3.2.1]octane core82-
OzonolysisBis-silylated intermediateO₃, pyridine, CH₂Cl₂; then DMSLactol intermediate49 (3 steps)-
Lactone FormationLactol intermediateLiBH₄, diglyme, 50 °CLactone intermediate--
Final Deprotection/OxidationSilyl-protected lactoneTBAF, THF; then MnO₂, CH₂Cl₂This compound36 (2 steps)-

II. Racemic Total Synthesis of (±)-Sculponeatin N (Zhai Synthesis)

This synthesis provides a concise route to (±)-sculponeatin N in 13 steps from a known starting material.[3] The key transformations in this strategy include a sequential regio- and stereoselective aldol (B89426) reaction/epimerization/lactonization, an intramolecular Diels-Alder (IMDA) reaction to construct the B and C rings simultaneously, and a radical cyclization to form the D ring.[3][4]

Retrosynthetic Analysis

The retrosynthetic plan for the Zhai synthesis is outlined below. The strategy hinges on the late-stage formation of the D ring via radical cyclization. The ABC tricyclic core is envisioned to be assembled through a powerful intramolecular Diels-Alder reaction from a triene precursor, which in turn is derived from a lactone intermediate formed through a stereoselective aldol condensation.

G cluster_legend Legend This compound (racemic) This compound (racemic) ABC Tricyclic Precursor ABC Tricyclic Precursor This compound (racemic)->ABC Tricyclic Precursor Radical Cyclization Radical Cyclization Triene Precursor Triene Precursor ABC Tricyclic Precursor->Triene Precursor Intramolecular Diels-Alder Intramolecular Diels-Alder Known Starting Material Known Starting Material Triene Precursor->Known Starting Material Aldol/Lactonization Aldol/Lactonization Key Transformation Key Transformation Target/Intermediate Target/Intermediate Simple Precursor Simple Precursor

Caption: Retrosynthetic analysis of (±)-Sculponeatin N (Zhai).

Key Experimental Protocols

1. Regio- and Stereoselective Aldol/Epimerization/Lactonization:

This one-pot sequence efficiently constructs a key bicyclic lactone and establishes the C-10 quaternary center.[3]

  • Reaction: Sequential aldol reaction, epimerization, and lactonization.

  • Protocol: A solution of the starting ketone in THF at -78 °C is treated with LDA. After stirring, paraformaldehyde is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

2. Intramolecular Diels-Alder (IMDA) Reaction:

This powerful cycloaddition simultaneously constructs the B and C rings of the diterpenoid core.[3]

  • Reaction: Intramolecular [4+2] cycloaddition of a triene.

  • Protocol: A solution of the triene precursor in a suitable high-boiling solvent (e.g., toluene or xylene) is heated to a high temperature in a sealed tube. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

3. Radical Cyclization:

Similar to the Thomson synthesis, a radical cyclization is used to forge the D ring.[3]

  • Reaction: Formation of the D ring through a radical-mediated cyclization.

  • Protocol: To a refluxing solution of the cyclization precursor in benzene (B151609) is added a solution of Bu₃SnH and AIBN in benzene via syringe pump over several hours. The reaction mixture is then refluxed for an additional period. The solvent is evaporated, and the crude product is purified by chromatography.

Quantitative Data Summary
StepReactant(s)Reagents and ConditionsProduct(s)Yield (%)Diastereomeric Ratio
Aldol/Epimerization/LactonizationKnown ketone 9LDA, paraformaldehyde, THF, -78 °C to rtBicyclic lactone 872-
Intramolecular Diels-AlderTriene precursor 7Toluene, 180 °CTetracyclic intermediate 681-
Radical CyclizationPrecursor 5Bu₃SnH, AIBN, benzene, refluxPentacyclic intermediate 485-
Final StepsIntermediate 4Multiple steps(±)-Sculponeatin N--
Overall Yield Known starting material 9 13 steps (±)-Sculponeatin N 13.9 -

Logical Workflow for Key Transformations

The following diagram illustrates the logical progression of key bond formations and strategic transformations in a generalized synthesis of this compound, highlighting the convergence of different synthetic strategies on common key challenges, such as the construction of the bicyclo[3.2.1]octane core.

G cluster_thomson Thomson Synthesis cluster_zhai Zhai Synthesis cluster_common Convergent Step Dienone Dienone Nazarov Cyclization Nazarov Cyclization Dienone->Nazarov Cyclization AlCl3 Cyclopentenone Cyclopentenone Nazarov Cyclization->Cyclopentenone Triene Formation Triene Formation Cyclopentenone->Triene Formation Triene Triene Triene Formation->Triene RCM RCM Triene->RCM Grubbs II Tricycle Tricycle RCM->Tricycle Alkyne Formation Alkyne Formation Tricycle->Alkyne Formation Alkyne Alkyne Alkyne Formation->Alkyne Radical Cyclization Radical Cyclization Alkyne->Radical Cyclization Bu3SnH, AIBN Ketone Ketone Aldol/Lactonization Aldol/Lactonization Ketone->Aldol/Lactonization LDA, (CH2O)n Bicyclic Lactone Bicyclic Lactone Aldol/Lactonization->Bicyclic Lactone Triene Precursor Formation Triene Precursor Formation Bicyclic Lactone->Triene Precursor Formation IMDA Precursor IMDA Precursor Triene Precursor Formation->IMDA Precursor IMDA IMDA IMDA Precursor->IMDA Heat Tetracycle Tetracycle IMDA->Tetracycle Radical Precursor Formation Radical Precursor Formation Tetracycle->Radical Precursor Formation Radical Precursor Radical Precursor Radical Precursor Formation->Radical Precursor Radical Precursor->Radical Cyclization Bicyclo[3.2.1]octane Bicyclo[3.2.1]octane Radical Cyclization->Bicyclo[3.2.1]octane Late Stage Oxidations Late Stage Oxidations Bicyclo[3.2.1]octane->Late Stage Oxidations This compound This compound Late Stage Oxidations->this compound

Caption: Comparative workflow of key transformations.

The total syntheses of this compound by the Thomson and Zhai groups highlight creative and effective solutions to the challenges posed by this complex natural product. The Thomson synthesis provides an asymmetric route, distinguished by its use of a Nazarov cyclization and RCM, while the Zhai synthesis offers a concise racemic approach featuring a powerful IMDA reaction. Both strategies culminate in a radical cyclization to construct the core bicyclo[3.2.1]octane skeleton, demonstrating the utility of this transformation in natural product synthesis. These detailed protocols and strategic insights serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: Detailed Protocol for Nazarov Cyclization in the Total Synthesis of Sculponeatin N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the diastereoselective Nazarov cyclization, a key step in the total synthesis of the bioactive diterpene, Sculponeatin N. The information is based on the total synthesis reported by Moritz, Mack, Tong, and Thomson in 2014.[1][2]

The Nazarov cyclization is a powerful method for the construction of cyclopentenones. In the synthesis of this compound, this reaction is pivotal for installing a critical quaternary stereocenter with complete diastereocontrol.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of the Nazarov cyclization step in the synthesis of this compound.[1]

Starting MaterialReagentProduct (after reprotection)Yield (over 2 steps)Diastereoselectivity
Dienone 12 AlCl₃Cyclopentenone 13 80%Single stereoisomer

Experimental Workflow

The experimental workflow for the Nazarov cyclization and subsequent reprotection to yield cyclopentenone 13 is illustrated below.

Nazarov_Cyclization_Workflow dienone Dienone (12) reaction_vessel Reaction Vessel (Anhydrous Conditions) dienone->reaction_vessel cyclization Nazarov Cyclization & TBS Deprotection reaction_vessel->cyclization Stirring alcl3 AlCl₃ alcl3->reaction_vessel intermediate Crude Cyclopentenone (mixture of protected and deprotected alcohol) cyclization->intermediate reprotection Reprotection Step (TBSCl, Imidazole, DMF) intermediate->reprotection product Cyclopentenone (13) (Single Stereoisomer) reprotection->product

Caption: Workflow for the AlCl₃-mediated Nazarov cyclization and subsequent silyl (B83357) protection.

Detailed Experimental Protocol

This protocol is derived from the published synthesis of this compound.[1] While the core details are provided, specifics such as solvent volume and reaction time may require optimization based on the experimental setup.

Objective: To effect the Nazarov cyclization of dienone 12 to form the corresponding cyclopentenone and reprotect the resulting alcohol to yield silyl-protected cyclopentenone 13 .

Materials:

  • Dienone 12

  • Aluminum chloride (AlCl₃), anhydrous

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

Part 1: Nazarov Cyclization

  • To a solution of dienone 12 in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of aluminum chloride (AlCl₃) in DCM dropwise. Note: The stoichiometry of AlCl₃ should be carefully controlled as it is a strong Lewis acid.

  • Upon addition, the reaction mixture is typically stirred at low temperature and the progress is monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ or NH₄Cl solution at low temperature.

  • The mixture is allowed to warm to room temperature and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Note: The original report indicates that this reaction results in some cleavage of the TBS protecting group.[1] Therefore, the crude product will be a mixture of the TBS-protected and the free alcohol.

Part 2: Reprotection

  • The crude product from the Nazarov cyclization is dissolved in anhydrous DMF.

  • Imidazole and TBSCl are added to the solution at room temperature.

  • The reaction is stirred until TLC analysis indicates complete consumption of the starting alcohol.

  • The reaction is quenched with water and the product is extracted with an appropriate solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford cyclopentenone 13 as a single stereoisomer.[1]

Expected Outcome:

The two-step procedure is reported to yield the desired cyclopentenone 13 in an 80% overall yield.[1] The Nazarov cyclization proceeds with high diastereoselectivity, yielding a single stereoisomer.[1]

References

Application Notes and Protocols: Synthesis of the Bicyclo[3.2.1]octane Core via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.2.1]octane scaffold is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in drug design to enhance binding affinity and selectivity to biological targets. This core is found in several important diterpenoid families, including kauranes, grayananes, and gibberellanes, which exhibit diverse biological activities such as antibacterial, anticancer, and antifungal properties.[1][2][3] Furthermore, derivatives like the 8-azabicyclo[3.2.1]octane (tropane) skeleton are central to the structure of various alkaloids with significant medicinal applications.[4][5][6]

Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of the bicyclo[3.2.1]octane core. This method, often utilizing well-defined ruthenium-based catalysts such as Grubbs' catalysts, allows for the efficient formation of the bridged ring system from appropriately functionalized acyclic or monocyclic precursors containing two terminal olefins. The reaction is valued for its functional group tolerance, generally mild reaction conditions, and the ability to form challenging medium-sized rings. This document provides a detailed overview of the application of RCM in the synthesis of both carbocyclic and heterocyclic bicyclo[3.2.1]octane systems, complete with quantitative data and detailed experimental protocols.

Data Presentation: Ring-Closing Metathesis for Bicyclo[3.2.1]octane Systems

The following tables summarize quantitative data from various studies on the RCM synthesis of bicyclo[3.2.1]octane derivatives, showcasing different substrates, catalysts, and reaction conditions.

Table 1: RCM Synthesis of Functionalized Bicyclo[3.2.1]octanes

EntrySubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Polysubstituted cyclohexane (B81311) with two vinyl groupsGrubbs' 2nd Gen.CH2Cl2Reflux1285[1]
2Lactone precursor with two vinyl groupsGrubbs' 2nd Gen.TolueneMicrowave0.575[1]
3Tetraene-variant of a bicyclo[3.2.1]octene precursorGrubbs' 2nd Gen.CH2Cl2Reflux292[7]

Table 2: RCM Synthesis of 8-Azabicyclo[3.2.1]octanes (Tropanes)

EntrySubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1cis-2,6-diallyl-N-acyl piperidineGrubbs' 1st Gen. (10)CH2Cl2Reflux2488[4][5]
2cis-2-allyl-6-vinyl-N-acyl piperidineGrubbs' 1st Gen. (5)CH2Cl2Reflux1295[4][5]
3Acyclic diene precursorGrubbs' 2nd Gen. (5-10)CH2Cl240 (Reflux)12-2498[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis of bicyclo[3.2.1]octane cores via RCM.

Protocol 1: Synthesis of a Functionalized Bicyclo[3.2.1]octane from a Polysubstituted Cyclohexane [1]

This protocol describes the synthesis of a functionalized bicyclo[3.2.1]octane from a polysubstituted cyclohexane precursor bearing two vinyl moieties.

Materials:

  • Polysubstituted cyclohexane precursor (1.0 eq)

  • Grubbs' 2nd Generation Catalyst (5 mol%)

  • Anhydrous Dichloromethane (B109758) (CH2Cl2)

  • Ethyl vinyl ether

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexanes mixture)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the polysubstituted cyclohexane precursor in anhydrous dichloromethane to a concentration of 0.01 M.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol%) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for an additional 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[3.2.1]octane product.

  • Characterization: Characterize the purified product by standard analytical techniques (NMR, HRMS, IR).

Protocol 2: Synthesis of a Functionalized 8-Azabicyclo[3.2.1]octane [8]

This protocol outlines a general procedure for the synthesis of an 8-azabicyclo[3.2.1]octene derivative from an acyclic diene precursor.

Materials:

  • Acyclic diene precursor (1.0 eq)

  • Grubbs' 2nd Generation Catalyst (5-10 mol%)

  • Dry, degassed Dichloromethane (CH2Cl2)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

  • Solvents for chromatography

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or under an inert atmosphere, equip a Schlenk flask with a condenser and a magnetic stir bar.

  • Preparation of the Substrate Solution: Prepare a solution of the acyclic diene precursor in dry, degassed dichloromethane (to a final concentration of 0.01 M).

  • Catalyst Addition: In a separate vial, dissolve the Grubbs' 2nd Generation Catalyst (5-10 mol%) in a small amount of dichloromethane and add it to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (around 40 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a small amount of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-azabicyclo[3.2.1]octene derivative.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and workflows described.

RCM_Carbocycle cluster_start Starting Material cluster_reaction Ring-Closing Metathesis cluster_product Product start Polysubstituted Cyclohexane Diene reaction Grubbs' 2nd Gen. Catalyst CH2Cl2, Reflux start->reaction RCM product Functionalized Bicyclo[3.2.1]octane reaction->product

Caption: RCM synthesis of a carbocyclic bicyclo[3.2.1]octane.

RCM_Azabicycle cluster_start Starting Material cluster_reaction Ring-Closing Metathesis cluster_product Product start cis-2,6-Dialkenyl-N-acyl Piperidine reaction Grubbs' Catalyst CH2Cl2, Reflux start->reaction RCM product 8-Azabicyclo[3.2.1]octane Derivative reaction->product

Caption: RCM synthesis of an 8-azabicyclo[3.2.1]octane derivative.

Experimental_Workflow prep 1. Prepare Substrate Solution (Inert Atmosphere) add_cat 2. Add RCM Catalyst prep->add_cat react 3. Heat to Reflux (Monitor by TLC) add_cat->react quench 4. Cool and Quench (Ethyl Vinyl Ether) react->quench workup 5. Solvent Removal (Reduced Pressure) quench->workup purify 6. Purify by Chromatography workup->purify char 7. Characterize Product purify->char

Caption: General experimental workflow for RCM reactions.

References

Application Notes and Protocols for the Synthesis of Sculponeatin N Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reagents, conditions, and protocols for the synthesis of key intermediates in the total synthesis of Sculponeatin N, a bioactive diterpene. The methodologies outlined are based on published total syntheses, offering a guide for researchers in natural product synthesis and medicinal chemistry.

Key Synthetic Strategies

The total synthesis of this compound has been achieved through various routes, with notable strategies including a diastereoselective Nazarov cyclization, ring-closing metathesis, and a reductive radical cyclization to construct the core bicyclo[3.2.1]octane system.[1] An alternative approach has utilized a regio- and stereoselective aldol (B89426) reaction followed by an intramolecular Diels-Alder reaction to build the B and C rings.[2][3][4]

Synthesis Pathway Overview (Thomson and Co-workers)

A 23-step total synthesis of this compound was reported starting from 3-methylcyclohex-2-enone.[1] Key transformations in this pathway include a Nazarov cyclization to form a cyclopentenone intermediate, a ring-closing metathesis to construct a tricyclic system, and a radical cyclization to forge the characteristic bicyclo[3.2.1]octane core.[1][5]

Diagram of the Synthetic Pathway

Sculponeatin_N_Synthesis A 3-Methylcyclohex-2-enone B Dienone Intermediate A->B Multiple Steps C Cyclopentenone (after Nazarov) B->C Nazarov Cyclization D Triene for Metathesis C->D Multiple Steps E Tricyclic Intermediate D->E Ring-Closing Metathesis F Alkyne Precursor E->F Elimination G Bicyclo[3.2.1]octane Core F->G Radical Cyclization H Bis-silylated species G->H Allylic Oxidation & Silylation I Lactol H->I Ozonolysis J Lactone I->J Reduction K This compound J->K Deprotection & Oxidation

Caption: Key transformations in the total synthesis of this compound.

Quantitative Data Summary for Key Transformations

The following tables summarize the reagents, conditions, and yields for critical steps in the synthesis of this compound intermediates.

Table 1: Formation of the Bicyclo[3.2.1]octane Ring System
Reaction Step Triflate Elimination
Starting Material Vinyl Triflate Intermediate (21)
Reagents Tetrabutylammonium fluoride (B91410) (TBAF)
Product Alkyne Intermediate (24)
Yield 87%
Reference [1]
Reaction Step Reductive Radical Cyclization
Starting Material Alkyne Intermediate (24)
Reagents Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN)
Product Bicyclo[3.2.1]octane Intermediate (22)
Yield 82% (71% over 2 steps from 21)
Reference [1]
Table 2: Late-Stage Oxidations to Furnish this compound
Reaction Step Allylic Oxidation, Silylation, and Ozonolysis
Starting Material Bicyclo[3.2.1]octane Intermediate (22)
Reagents 1. Selenium dioxide (SeO₂), tert-Butyl hydroperoxide (tBuOOH) 2. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Triethylamine (NEt₃) 3. Ozone (O₃), Pyridine
Product Lactol Intermediate (29)
Yield 49% over 3 steps
Reference [1]
Reaction Step Lactol to Lactone Conversion
Starting Material Lactol Intermediate (29)
Reagents Lithium borohydride (B1222165) (LiBH₄), Diglyme
Conditions 50 °C
Product Lactone Intermediate (30)
Yield 47%
Reference [1]
Reaction Step Final Deprotection and Oxidation
Starting Material Lactone Intermediate (30)
Reagents 1. Tetrabutylammonium fluoride (TBAF) 2. Manganese dioxide (MnO₂)
Product This compound (2)
Yield 36% over 2 steps
Reference [1]

Experimental Protocols

Protocol 1: Reductive Radical Cyclization for Bicyclo[3.2.1]octane Core

This protocol describes the formation of the bicyclo[3.2.1]octane ring system from an alkyne precursor.[1]

Workflow Diagram

Radical_Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Alkyne (24) in degassed solvent B Add Bu3SnH and AIBN A->B C Heat the reaction mixture B->C D Monitor reaction by TLC C->D E Concentrate the reaction mixture D->E F Purify by column chromatography E->F G Characterize product (22) F->G Ozonolysis_Workflow cluster_ozonolysis Ozonolysis cluster_reduction Lactone Formation A Dissolve bis-silylated species (28) in CH2Cl2/MeOH with pyridine B Cool to -78 °C A->B C Bubble O3 through the solution until blue color persists B->C D Quench with dimethylsulfide (DMS) C->D E Isolate Lactol (29) D->E F Dissolve Lactol (29) in diglyme E->F Proceed to next step G Add LiBH4 F->G H Heat to 50 °C G->H I Purify to obtain Lactone (30) H->I

References

Application Notes and Protocols for the Purification of Sculponeatin N using Analytical and Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatin N, a neo-clerodane diterpenoid, has garnered significant interest within the scientific community due to its potential biological activities. As with many natural products, obtaining highly purified this compound is crucial for accurate biological evaluation and further drug development. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the purification of such complex molecules. While a specific, universally validated HPLC method for this compound is not widely published, this document provides a comprehensive guide to developing robust analytical and preparative HPLC methods based on established principles for the purification of related neo-clerodane diterpenoids.[1][2][3][4] This guide will equip researchers with the necessary protocols and strategies to achieve high-purity this compound.

Physicochemical Properties and Starting Parameters

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective HPLC method. While specific experimental data for this compound is limited, we can infer its general characteristics from the broader class of neo-clerodane diterpenoids.

Assumed Properties of this compound:

  • Polarity: Moderately polar, making it suitable for reversed-phase HPLC.

  • Solubility: Likely soluble in organic solvents such as methanol (B129727), acetonitrile, and dichloromethane.

  • UV Absorbance: Expected to have a UV absorbance maximum in the range of 200-250 nm due to the presence of chromophores like α,β-unsaturated carbonyl systems, which are common in this class of compounds.

These assumed properties form the basis for the initial method development protocols outlined below. Experimental verification of these properties is a critical first step.

Experimental Protocols

Analytical HPLC Method Development

The goal of the analytical method is to achieve baseline separation of this compound from impurities with good peak shape and sensitivity.

a. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid or trifluoroacetic acid (optional, for improving peak shape)

  • Crude extract or synthetic mixture containing this compound

  • This compound reference standard (if available)

b. Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

c. Initial Screening of Mobile Phase and Gradient:

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase A: Ultrapure water (optionally with 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or Methanol (optionally with 0.1% formic acid).

  • Initial Gradient: A broad gradient is recommended for initial screening to determine the approximate elution conditions for this compound.

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: Monitor at a range of wavelengths (e.g., 210 nm, 230 nm, 254 nm) using a DAD to identify the optimal wavelength for this compound and impurities.
  • Injection Volume: 10 µL.

d. Method Optimization:

Based on the initial screening results, the method can be optimized to improve resolution and reduce run time.

  • Gradient Slope: If peaks are clustered, a shallower gradient around the elution time of this compound will improve separation.

  • Isocratic Hold: If the initial gradient shows good separation, an isocratic or shallow gradient segment can be introduced to fine-tune the separation of critical pairs.

  • Mobile Phase Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for acidic or basic analytes by suppressing ionization.

  • Temperature: Varying the column temperature can affect selectivity. Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see the effect on resolution.

Data Presentation: Analytical Method Development

The following table summarizes hypothetical data from the analytical method development process:

ConditionRetention Time of this compound (min)Resolution to Nearest ImpurityPeak Asymmetry
Initial Gradient (ACN)15.21.21.5
Optimized Gradient (ACN)12.82.11.1
Optimized Gradient (MeOH)18.51.81.2
Optimized Gradient with 0.1% FA12.52.31.0

ACN: Acetonitrile, MeOH: Methanol, FA: Formic Acid

Preparative HPLC Method Development

The goal of preparative HPLC is to isolate a larger quantity of this compound with the desired purity.[5] This is typically achieved by scaling up the optimized analytical method.

a. Instrumentation:

  • A preparative HPLC system with a high-flow-rate pump, a larger sample loop, and a fraction collector.

  • A preparative C18 column with a larger internal diameter and particle size (e.g., 21.2 x 250 mm, 10 µm) to accommodate higher sample loads.

b. Method Scale-Up:

  • Geometric Scaling: The flow rate from the analytical method can be scaled up based on the cross-sectional area of the preparative column. The formula for scaling the flow rate is: Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ] Where ID is the internal diameter of the column.

  • Sample Loading: Determine the maximum sample load that can be injected without compromising the resolution. This is typically done through a loading study, where increasing amounts of the sample are injected until the purity of the collected fraction drops below the desired level.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal of the eluting this compound peak.

c. Post-Purification Processing:

  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to confirm the purity of the isolated this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the HPLC solvent, typically using a rotary evaporator.

  • Lyophilization/Drying: The final purified compound can be obtained by lyophilization or drying under high vacuum.

Data Presentation: Preparative HPLC Purification

The following table summarizes hypothetical data from a preparative HPLC run:

ParameterValue
Column Dimensions21.2 x 250 mm, 10 µm
Mobile PhaseWater (0.1% FA) / Acetonitrile (0.1% FA)
Flow Rate20 mL/min
Sample Load100 mg of crude mixture
Yield of this compound15 mg
Purity (by analytical HPLC)>98%

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 HPLC Purification cluster_2 Downstream Processing Crude_Extract Crude Extract or Synthetic Mixture Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Extract->Sample_Prep Analytical_HPLC Analytical HPLC Method Development Sample_Prep->Analytical_HPLC Prep_HPLC Preparative HPLC Scale-up & Purification Analytical_HPLC->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Analysis->Solvent_Removal Final_Product Pure this compound (>98% Purity) Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Logical Relationships in HPLC Method Development

G cluster_0 Input Parameters cluster_1 Output Characteristics cluster_2 Optimization Goal Parameters Mobile Phase Composition Column Chemistry Temperature Flow Rate Outputs Retention Time Resolution Peak Shape Backpressure Parameters->Outputs Influences Goal Achieve Baseline Separation with Good Peak Shape in Minimal Time Outputs->Goal Iteratively Adjusted to Meet

Caption: Interplay of parameters in HPLC method optimization.

References

Application Notes and Protocols: Evaluation of Sculponeatin N Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid isolated from Isodon sculponeatus, has demonstrated significant cytotoxic activity against various human tumor cell lines.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) for apoptosis determination. Furthermore, a putative signaling pathway for its mechanism of action and a general workflow for its cytotoxic evaluation are presented.

Data Presentation

The cytotoxic activity of this compound has been previously reported. The following tables present this known data and provide a template for the presentation of further experimental results, such as those from dose-response and time-course studies.

Table 1: Reported IC50 Values for this compound

Cell LineIC50 (µM)Reference
K562 (Human Chronic Myelogenous Leukemia)0.21[1]
HepG2 (Human Hepatocellular Carcinoma)0.29[1]

Table 2: Illustrative Dose-Response Data for this compound in K562 Cells (72-hour incubation)

This compound (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1000
0.058515
0.16535
0.215050
0.53070
1.01585

Note: Data in this table is illustrative and intended to serve as a template for experimental data presentation.

Table 3: Illustrative Time-Course Data for this compound (0.21 µM) in K562 Cells

Incubation Time (hours)% Cell Viability (MTT Assay)
0100
1280
2465
4855
7250

Note: Data in this table is illustrative and intended to serve as a template for experimental data presentation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., K562, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Cytotoxicity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (from the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine the percentage of cytotoxicity using the following formula, including controls for spontaneous and maximum LDH release as per the kit's instructions: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Prepare this compound Stock Solution C Treatment with this compound (Dose-Response & Time-Course) A->C B Cell Seeding (K562, HepG2, etc.) B->C D Cell Viability Assay (MTT) C->D E Cytotoxicity Assay (LDH) C->E G Apoptosis Assay (Annexin V/PI Staining) C->G H Cell Cycle Analysis C->H I Western Blot for Apoptotic/Signaling Proteins C->I F Data Analysis (IC50, % Viability, % Cytotoxicity) D->F E->F

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Putative Signaling Pathway: Ferroptosis

Based on the activity of the related compound Sculponeatin A, which induces ferroptosis in breast cancer cells, a similar mechanism may be implicated in this compound's cytotoxicity. Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.

G cluster_0 Cell Membrane SystemXc System Xc- Glutathione Glutathione (GSH) SystemXc->Glutathione Cysteine import GPX4 GPX4 GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Non_toxic_Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Non_toxic_Lipid_Alcohols Reduces Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Sculponeatin_N This compound Sculponeatin_N->SystemXc Inhibition? Sculponeatin_N->GPX4 Inhibition? Glutathione->GPX4 Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4 Substrate Lipid_Peroxides->Lipid_ROS Accumulation

Caption: Putative ferroptosis signaling pathway modulated by this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Sculponeatin N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatin N is a polycyclic diterpene isolated from Isodon sculponeatus.[1][2][3] Preliminary studies have indicated its potential as a bioactive compound, with cytotoxic effects observed against various cancer cell lines, including K562 (human chronic myelogenous leukemia) and HepG2 (human liver cancer).[2] Furthermore, related compounds from the same plant genus have demonstrated both anticancer and anti-inflammatory properties.[4] A structurally similar compound, Sculponeatin A, has been shown to induce ferroptosis in breast cancer cells by promoting the interaction between ETS1 and SYVN1.[5]

These application notes provide a comprehensive in vitro experimental design to rigorously evaluate the bioactivity of this compound. The protocols herein detail methods to assess its anticancer and potential anti-inflammatory effects, providing a framework for mechanism of action studies.

I. Anticancer Bioactivity Testing

The primary objective of this experimental phase is to quantify the cytotoxic and cytostatic effects of this compound on various cancer cell lines and to elucidate the underlying molecular mechanisms.

Experimental Workflow for Anticancer Activity

anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_molecular Molecular Analysis start Prepare this compound Stock Solution cell_viability Cell Viability Assay (MTT/CellTiter-Glo) start->cell_viability ic50 Determine IC50 Values cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat cells with IC50 concentration ferroptosis Ferroptosis Assay (Lipid ROS/Iron Levels) ic50->ferroptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle migration Cell Migration Assay (Wound Healing/Transwell) ic50->migration western_blot Western Blot Analysis apoptosis->western_blot Analyze apoptosis markers (Caspases, Bcl-2 family) ferroptosis->western_blot Analyze ferroptosis markers (GPX4, SLC7A11) cell_cycle->western_blot Analyze cell cycle regulators (Cyclins, CDKs) qpcr qPCR Analysis western_blot->qpcr Validate protein expression changes at the mRNA level

Caption: Workflow for assessing the anticancer properties of this compound.

Cell Viability Assay

This initial screen determines the concentration-dependent cytotoxic effect of this compound.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2, K562, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC50 Values of this compound

Cell LineTissue of OriginThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h
HepG2Liver Cancer[Experimental Data][Experimental Data]
K562Leukemia[Experimental Data][Experimental Data]
MCF-7Breast Cancer[Experimental Data][Experimental Data]
A549Lung Cancer[Experimental Data][Experimental Data]
HEK293Normal Kidney[Experimental Data][Experimental Data]
Mechanism of Cell Death Assays

These assays will determine the mode of cell death induced by this compound.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Unstained, Annexin V only, and PI only controls should be included for compensation.

Protocol: Ferroptosis Assay (Lipid ROS Measurement)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration, with and without a ferroptosis inhibitor (e.g., Ferrostatin-1), for 24 hours.

  • Staining: Add C11-BODIPY 581/591 to the cells and incubate for 30 minutes at 37°C.

  • Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and analyze by flow cytometry in the FITC channel.

Data Presentation: Cell Death Mechanism

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)Lipid ROS (MFI)
Vehicle Control[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
This compound (IC50)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
This compound + Ferrostatin-1[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Cell Cycle Analysis

This assay determines if this compound causes cell cycle arrest.

Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Experimental Data][Experimental Data][Experimental Data]
This compound (IC50)[Experimental Data][Experimental Data][Experimental Data]

II. Anti-inflammatory Bioactivity Testing

This experimental phase aims to determine if this compound possesses anti-inflammatory properties by measuring its effect on key inflammatory mediators in a relevant cell model. A common model is the use of lipopolysaccharide (LPS)-stimulated macrophages.[6]

Experimental Workflow for Anti-inflammatory Activity

anti_inflammatory_workflow cluster_setup Experimental Setup cluster_assays Measurement of Inflammatory Markers cluster_pathway Pathway Analysis start Culture RAW 264.7 Macrophages pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6) stimulation->cytokine_elisa qpcr_inflammation qPCR for Inflammatory Genes (iNOS, COX-2) stimulation->qpcr_inflammation western_blot_nfkb Western Blot for NF-κB Pathway (p-p65, IκBα) qpcr_inflammation->western_blot_nfkb Investigate upstream signaling

Caption: Workflow for assessing the anti-inflammatory properties of this compound.

Nitric Oxide (NO) Production Assay

Protocol: Griess Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO levels.

Pro-inflammatory Cytokine Measurement

Protocol: ELISA for TNF-α and IL-6

  • Sample Collection: Collect the cell culture supernatant from the LPS-stimulated cells treated with this compound as described above.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve.

Data Presentation: Anti-inflammatory Effects of this compound

TreatmentNO Production (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (No LPS)[Experimental Data][Experimental Data][Experimental Data]
LPS Only[Experimental Data][Experimental Data][Experimental Data]
LPS + this compound (1 µM)[Experimental Data][Experimental Data][Experimental Data]
LPS + this compound (10 µM)[Experimental Data][Experimental Data][Experimental Data]
LPS + Dexamethasone (Positive Control)[Experimental Data][Experimental Data][Experimental Data]

III. Potential Signaling Pathway Investigation

Based on the known anticancer activity of related compounds and common cancer signaling pathways, a potential mechanism for this compound could involve the modulation of key survival and proliferation pathways such as PI3K/Akt or MAPK.[7]

Hypothesized Signaling Pathway for this compound's Anticancer Effect

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (e.g., NF-κB, c-Myc) mtor->transcription sculponeatin_n This compound sculponeatin_n->akt Inhibition (?) gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation apoptosis_inhibition Inhibition of Apoptosis gene_expression->apoptosis_inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Protocol: Western Blot for Signaling Proteins

  • Protein Extraction: Treat cancer cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cleaved Caspase-3).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

By following these detailed protocols, researchers can systematically evaluate the in vitro bioactivity of this compound, providing valuable data for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Scaling Up Sculponeatin N Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatin N, a neo-clerodane diterpenoid isolated from Isodon sculponeatus, has garnered significant interest within the scientific community due to its notable cytotoxic activities against various cancer cell lines. Its complex polycyclic architecture presents a formidable challenge for chemical synthesis, and the development of a scalable synthetic route is crucial for facilitating further biological studies and potential therapeutic applications. This document provides a detailed overview and comparison of the two primary total syntheses of this compound, with a focus on techniques and considerations for scaling up production. The syntheses developed by the research groups of Thomson and Pan & Zhai are analyzed, and protocols for key reactions are provided with modifications pertinent to larger-scale operations.

Comparative Analysis of Synthetic Routes

Two distinct and innovative total syntheses of this compound have been reported, each employing a unique strategy and sequence of key reactions. The Thomson synthesis is a linear approach featuring a diastereoselective Nazarov cyclization and a ring-closing metathesis (RCM) to construct key carbocyclic rings. The Pan & Zhai synthesis utilizes a convergent strategy highlighted by an intramolecular Diels-Alder reaction to form the core of the molecule. A summary of the quantitative data for each route is presented below for comparison.

Table 1: Comparison of the Thomson and Pan & Zhai Syntheses of this compound

ParameterThomson SynthesisPan & Zhai Synthesis
Overall Yield Not explicitly stated13.9%
Longest Linear Sequence 23 steps13 steps
Key Reactions Nazarov Cyclization, Ring-Closing Metathesis, Radical CyclizationRegio- and Stereoselective Aldol (B89426) Reaction, Intramolecular Diels-Alder Reaction, Radical Cyclization
Starting Material 3-methylcyclohex-2-enoneKnown bicyclic lactone
Stereochemical Control Substrate-controlled diastereoselectivityStereoselective aldol reaction and Diels-Alder cycloaddition

Table 2: Step-wise Yield Comparison of Key Bond-Forming Reactions

Reaction TypeThomson Synthesis Yield (%)Pan & Zhai Synthesis Yield (%)
Core Cyclization Nazarov Cyclization: 80%Intramolecular Diels-Alder: Not explicitly stated for the specific step, but the precursor was obtained in good yield.
Ring Formation Ring-Closing Metathesis: Yield not explicitly stated for this step.N/A
Bicyclo[3.2.1]octane Formation Reductive Radical Cyclization: 82%Radical Cyclization: Not explicitly stated for the specific step.
Lactone Formation Oxidative cleavage/lactonizationRegio- and stereoselective aldol/lactonization: 72%

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

thomson_synthesis start 3-Methylcyclohex-2-enone intermediate1 Dienone Precursor start->intermediate1 Multiple Steps nazarov Nazarov Cyclization intermediate1->nazarov cyclopentenone Cyclopentenone Intermediate nazarov->cyclopentenone rcm_precursor Triene for RCM cyclopentenone->rcm_precursor Functional Group Manipulation rcm Ring-Closing Metathesis rcm_precursor->rcm tricycle Tricyclic Intermediate rcm->tricycle radical_precursor Alkyne for Radical Cyclization tricycle->radical_precursor Elaboration radical_cyclization Radical Cyclization radical_precursor->radical_cyclization bicyclooctane Bicyclo[3.2.1]octane Core radical_cyclization->bicyclooctane end This compound bicyclooctane->end Final Oxidations

Caption: Thomson Synthesis Pathway.

pan_zhai_synthesis start Known Bicyclic Lactone imda_precursor IMDA Precursor start->imda_precursor Several Steps imda Intramolecular Diels-Alder imda_precursor->imda tricyclic_core Tricyclic Core imda->tricyclic_core radical_precursor Radical Cyclization Precursor tricyclic_core->radical_precursor Functionalization radical_cyclization Radical Cyclization radical_precursor->radical_cyclization bicyclooctane Bicyclo[3.2.1]octane System radical_cyclization->bicyclooctane end This compound bicyclooctane->end Final Steps

Caption: Pan & Zhai Synthesis Pathway.

Experimental Protocols for Key Reactions with Scale-Up Considerations

The following protocols are adapted from the published laboratory procedures with specific notes on scaling up each transformation.

Protocol 1: Diastereoselective Nazarov Cyclization (Adapted from Thomson Synthesis)

This reaction constructs a key cyclopentenone intermediate with high diastereoselectivity.

Laboratory Scale Protocol:

  • To a solution of the dienone precursor in dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added a Lewis acid (e.g., AlCl₃ or FeCl₃).

  • The reaction is stirred at 0 °C to room temperature until completion, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Scale-Up Considerations:

  • Reagent Addition and Temperature Control: The addition of the Lewis acid is exothermic and requires careful control on a larger scale. A jacketed reactor with controlled cooling is essential. The Lewis acid should be added portion-wise or as a solution to manage the exotherm.

  • Solvent Selection: While dichloromethane is effective, for larger scales, less volatile and more environmentally benign solvents like toluene (B28343) or 1,2-dichloroethane (B1671644) could be explored.

  • Work-up and Product Isolation: Quenching a large-scale reaction requires careful addition to a well-stirred, cooled aqueous solution. Extraction with large volumes of solvent can be cumbersome; consider a continuous liquid-liquid extraction setup. For purification, crystallization should be investigated as an alternative to large-scale chromatography, which is often impractical and costly.

  • Catalyst Loading: Investigate reducing the stoichiometry of the Lewis acid to catalytic amounts if possible, which would simplify the work-up and reduce waste.

Protocol 2: Intramolecular Diels-Alder Reaction (Adapted from Pan & Zhai Synthesis)

This powerful cycloaddition simultaneously constructs the B and C rings of the this compound core.

Laboratory Scale Protocol:

  • A solution of the triene precursor in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography.

Scale-Up Considerations:

  • Thermal Hazard Assessment: Before scaling up a high-temperature reaction, a thermal hazard evaluation (e.g., using differential scanning calorimetry) is crucial to understand the thermal stability of the substrate and product and to identify any potential runaway reaction risks.

  • Solvent and Concentration: The choice of solvent and concentration can significantly impact the rate of the intramolecular versus intermolecular reaction. While high dilution is often used to favor intramolecular processes, this is not ideal for large-scale production due to large reactor volumes. A thorough optimization of concentration is necessary.

  • Purification: As with the Nazarov cyclization, developing a crystallization protocol for the product is highly desirable to avoid large-scale chromatography.

  • Lewis Acid Catalysis: To potentially lower the reaction temperature and improve stereoselectivity, the use of a Lewis acid catalyst could be explored. This would require careful selection to avoid side reactions and subsequent removal.

Protocol 3: Ring-Closing Metathesis (Adapted from Thomson Synthesis)

This reaction is employed to form a seven-membered ring in the Thomson synthesis.

Laboratory Scale Protocol:

  • A solution of the diene precursor in a degassed solvent (e.g., CH₂Cl₂ or toluene) is treated with a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst).

  • The reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched, and the solvent is removed.

  • The crude product is purified by flash chromatography.

Scale-Up Considerations:

  • Catalyst Selection and Loading: The cost of ruthenium catalysts is a major consideration for scale-up. Minimizing the catalyst loading through optimization of reaction conditions (temperature, concentration, solvent) is critical. For large-scale applications, more robust and air-stable third-generation catalysts might be considered.

  • Solvent Purity and Degassing: Olefin metathesis catalysts are sensitive to impurities and oxygen. On a large scale, ensuring the use of high-purity, thoroughly degassed solvents is essential for catalyst longevity and reaction efficiency.

  • Catalyst Removal: Removal of residual ruthenium from the final product is a critical regulatory requirement for active pharmaceutical ingredients. Methods such as treatment with lead scavengers (e.g., lead(IV) oxide), functionalized silica (B1680970) gel, or activated carbon should be evaluated and implemented.

  • Reaction Concentration: RCM reactions are often run at high dilution to favor the intramolecular reaction. However, for industrial applications, higher concentrations are desirable. A careful study to find the optimal balance between yield and concentration is necessary.

Protocol 4: Reductive Radical Cyclization (Common to Both Syntheses)

This reaction is used to construct the bicyclo[3.2.1]octane ring system.

Laboratory Scale Protocol:

  • A solution of the cyclization precursor (an alkyl halide or xanthate) in a suitable solvent (e.g., toluene or benzene) is heated to reflux.

  • A solution of a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH or (TMS)₃SiH) in the same solvent is added slowly over several hours via syringe pump.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed, and the crude product is purified by flash chromatography.

Scale-Up Considerations:

  • Reagent Toxicity and Handling: Tributyltin hydride (Bu₃SnH) is highly toxic and its removal from the product can be challenging. For scale-up, less toxic alternatives such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) or the use of catalytic tin systems should be strongly considered.

  • Slow Addition and Temperature Control: The slow addition of the initiator and mediator is crucial to maintain a low concentration of radicals and minimize side reactions. On a large scale, this requires reliable and calibrated dosing pumps. The reaction is often exothermic and requires a reactor with efficient heat exchange.

  • Work-up and Purification: The removal of tin byproducts is a significant challenge. Methods include oxidative work-ups, extraction with aqueous KF, or chromatography on fluoride-impregnated silica gel. Developing a tin-free protocol is the most desirable approach for large-scale synthesis.

  • Initiator Choice: While AIBN is common, for larger scales, initiators with a more predictable and controlled decomposition profile at the desired reaction temperature might be advantageous for safety and reproducibility.

General Scale-Up Workflow

The successful transition from a laboratory-scale synthesis to a robust, large-scale process requires a systematic approach.

scale_up_workflow lab_synthesis Laboratory-Scale Synthesis (mg to g scale) route_scouting Route Scouting and Selection lab_synthesis->route_scouting process_safety Process Safety Assessment (Thermal Hazard, Toxicity) route_scouting->process_safety reagent_sourcing Reagent Sourcing and Cost Analysis process_safety->reagent_sourcing optimization Key Step Optimization (DoE, Catalyst Screening) reagent_sourcing->optimization purification_dev Development of Non-Chromatographic Purification Methods optimization->purification_dev pilot_scale Pilot Scale Synthesis (kg scale) waste_management Waste Stream Management pilot_scale->waste_management purification_dev->pilot_scale process_validation Process Validation and GMP Production waste_management->process_validation

Caption: General Workflow for Synthesis Scale-Up.

Conclusion

Both the Thomson and Pan & Zhai syntheses of this compound represent significant achievements in natural product synthesis. For the purpose of scaling up, the Pan & Zhai route, with its shorter linear sequence and higher overall yield, appears to be a more promising starting point. However, each key transformation in both routes presents unique challenges that must be addressed through careful process development and optimization. By focusing on robust, safe, and cost-effective methodologies for the key bond-forming reactions, and by prioritizing non-chromatographic purification methods, a viable large-scale synthesis of this compound can be developed to support its further investigation as a potential therapeutic agent.

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of Sculponeatin N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the diastereoselective synthesis of Sculponeatin N. The information is compiled from published synthetic routes to aid in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges in the synthesis of this compound revolve around the construction of its complex polycyclic core with precise stereochemical control. Key difficulties include:

  • The diastereoselective formation of quaternary stereocenters, particularly at the C8 and C10 positions.[1]

  • Constructing the bicyclo[3.2.1]octane ring system.[1][2]

  • The formation of the cis-hydrindane (B1200222) core.[1]

  • Late-stage functional group manipulations, such as the conversion of a cyclopentanone (B42830) to the required lactone.[1]

Q2: Which key reactions are used to control diastereoselectivity in the synthesis of this compound?

A2: Several key diastereoselective reactions have been successfully employed:

  • Nazarov Cyclization: This reaction has been used to establish the C10 quaternary stereocenter with complete diastereocontrol, guided by a bulky substituent on the cyclopentenone precursor.[1][3]

  • Ring-Closing Metathesis (RCM): A diastereoselective RCM has been utilized to form the cis-hydrindane ring system.[1]

  • Reductive Radical Cyclization: This method has proven highly efficient in forging the bicyclo[3.2.1]octane ring system.[1][2]

  • Intramolecular Diels-Alder Reaction: This strategy has been used to simultaneously install the B and C rings of the core structure.[4][5]

  • Regio- and Stereoselective Aldol Reaction: This has been applied to form the lactone moiety early in the synthesis.[4][5]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Nazarov Cyclization
  • Problem: The Nazarov cyclization to form the cyclopentenone core results in a poor diastereomeric ratio or the formation of the undesired diastereomer.

  • Possible Cause: The facial selectivity of the cyclization is influenced by a directing group. Insufficient steric bulk or incorrect positioning of this group can lead to poor stereocontrol.[1]

  • Troubleshooting Steps:

    • Verify Directing Group: Ensure the protecting group on the C5 hydroxymethyl substituent is sufficiently bulky (e.g., TBDPS) to effectively direct the cyclization.

    • Lewis Acid Optimization: Screen various Lewis acids (e.g., AlCl₃, BF₃·OEt₂) and reaction temperatures. The choice of Lewis acid can significantly impact the stereochemical outcome.

    • Solvent Effects: Investigate the effect of different solvents on the reaction, as solvent polarity can influence the transition state of the cyclization.

Issue 2: Unsuccessful 1,4-Conjugate Addition
  • Problem: Attempts to perform a 1,4-conjugate addition of an allyl group to the cyclopentenone precursor result in the formation of the 1,2-addition product.[1]

  • Possible Cause: The electrophilicity of the carbonyl carbon is competitive with the β-carbon of the enone.

  • Troubleshooting Steps:

    • Use of a Softer Nucleophile: Employ organocuprates (e.g., (2-thiophene)Cu(CN)Li) which are known to favor 1,4-addition over 1,2-addition.

    • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to enhance the selectivity for the thermodynamically favored 1,4-adduct.

    • Alternative Synthetic Route: If 1,4-addition remains problematic, consider an alternative strategy that avoids this step, such as the tri-allylation followed by ring-closing metathesis approach.[3]

Issue 3: Difficulty in Converting Lactol to Lactone
  • Problem: The conversion of the intermediate lactol to the final lactone proves to be difficult, with standard oxidizing agents failing to yield the desired product.[1]

  • Possible Cause: The lactol may be particularly stable or sterically hindered, preventing oxidation. Reductive workup conditions after ozonolysis might favor lactol formation.

  • Troubleshooting Steps:

    • Alternative Reducing Agents: While NaBH₄ may lead to the lactol, a stronger reducing agent like LiBH₄ in a high-boiling solvent (e.g., diglyme) at elevated temperatures (e.g., 50-55 °C) has been shown to be effective.[1][3]

    • Oxidant Screening: If a direct oxidation approach is preferred, screen a variety of mild and strong oxidizing agents (e.g., PDC, DMP, Jones reagent) under different reaction conditions.

Quantitative Data Summary

The following table summarizes yields for key diastereoselective steps in a reported synthesis of this compound.[1][3]

StepReactantProductReagents and ConditionsYieldDiastereomeric Ratio
Nazarov CyclizationDienone PrecursorCyclopentenone1. AlCl₃, CH₂Cl₂, 0 °C to r.t.80%Single Diastereomer
Ring-Closing MetathesisTriene Precursorcis-HydrindaneGrubbs II catalyst, CH₂Cl₂, reflux85%>20:1
Reductive Radical CyclizationAlkyne PrecursorBicyclo[3.2.1]octaneBu₃SnH, AIBN, Toluene (B28343), reflux82%N/A
Lactol to Lactone ConversionLactolLactoneLiBH₄, diglyme, 55 °C49% (over 3 steps)N/A

Experimental Protocols

Protocol 1: Diastereoselective Nazarov Cyclization
  • A solution of the dienone precursor in anhydrous CH₂Cl₂ is cooled to 0 °C under an inert atmosphere.

  • A solution of AlCl₃ in CH₂Cl₂ is added dropwise over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired cyclopentenone as a single diastereomer.[3]

Protocol 2: Reductive Radical Cyclization
  • A solution of the alkyne precursor in degassed toluene is prepared.

  • AIBN is added to the solution.

  • The solution is heated to reflux (approximately 110 °C).

  • A solution of Bu₃SnH in degassed toluene is added dropwise over 1 hour.

  • The reaction mixture is stirred at reflux for an additional 2 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography to afford the bicyclo[3.2.1]octane product.[1]

Visualizations

logical_relationship cluster_synthesis Key Synthetic Challenges & Solutions challenge1 Diastereoselective Nazarov Cyclization solution1 Use of Bulky Directing Group (TBDPS) challenge1->solution1 challenge2 1,4-Conjugate Addition (1,2-Addition Side Product) solution2 Use of Organocuprates (Soft Nucleophile) challenge2->solution2 challenge3 Lactol to Lactone Conversion Difficulty solution3 Strong Reducing Agent (LiBH4, high temp) challenge3->solution3 challenge4 Bicyclo[3.2.1]octane Formation solution4 Reductive Radical Cyclization (Bu3SnH) challenge4->solution4

Caption: Troubleshooting workflow for key challenges.

experimental_workflow start Dienone Precursor step1 Nazarov Cyclization (AlCl3, CH2Cl2) start->step1 step2 Intermediate Steps (Addition, Protection, etc.) step1->step2 step3 Ring-Closing Metathesis (Grubbs II) step2->step3 step4 Intermediate Steps (Functional Group Interconversion) step3->step4 step5 Reductive Radical Cyclization (Bu3SnH, AIBN) step4->step5 step6 Late-Stage Oxidations (Ozonolysis, Oxidation) step5->step6 end This compound step6->end

Caption: Simplified synthetic workflow overview.

References

Technical Support Center: Improving the Yield of the Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nazarov cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful reaction for the synthesis of cyclopentenones. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you improve your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Nazarov cyclization is resulting in a low yield or fails to proceed. What are the common causes and how can I improve the conversion?

A1: Low yields in the Nazarov cyclization are a common issue and can often be attributed to several factors, including an inappropriate choice of acid promoter, unfavorable substrate electronics, or steric hindrance. Here are some troubleshooting strategies to consider:

  • Increase Promoter Acidity: The reaction is initiated by a Lewis or Brønsted acid.[1] If you are using a mild acid, switching to a stronger one can often facilitate the reaction. For instance, if a weaker Lewis acid like Cu(OTf)₂ is ineffective, consider more potent options such as TiCl₄, BF₃, or a strong Brønsted acid like MeSO₃H.[2]

  • Substrate Modification ("Polarization"): The electronic nature of your divinyl ketone substrate plays a crucial role. Introducing an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other can significantly lower the activation energy. This "polarization" strategy creates a more nucleophilic and a more electrophilic vinyl group, facilitating the cyclization under milder, catalytic conditions.[1][2]

  • Optimize Reaction Conditions: In some cases, elevated temperatures may be necessary to overcome the activation barrier.[1] However, it's important to note that modern catalytic systems often allow for milder reaction conditions.[1] Experimenting with different solvents can also have a significant impact. Recently, deep eutectic solvents (DESs) have been shown to be effective media, sometimes acting as both solvent and catalyst.[3][4][5]

  • Address Steric Hindrance: Bulky substituents on the divinyl ketone can disfavor the necessary s-trans/s-trans conformation for cyclization. In such cases, exploring alternative catalytic systems or substrate modifications to reduce steric clash may be necessary.[6]

Q2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

A2: Side reactions in the Nazarov cyclization can compete with the desired pathway, leading to reduced yields and complex product mixtures. Common side reactions include Wagner-Meerwein rearrangements and the formation of constitutional isomers due to non-regioselective elimination.

  • Suppressing Wagner-Meerwein Rearrangements: These rearrangements can occur from the intermediate oxyallyl cation, especially when the cyclization creates a quaternary carbon.[7] Using milder reaction conditions, such as catalytic Lewis acids and lower temperatures, can favor the desired elimination pathway over rearrangement.[1][8]

  • Controlling Regioselectivity of Elimination: The elimination step following the electrocyclization is not always regioselective, leading to a mixture of double bond isomers in the cyclopentenone product.[2] A powerful strategy to control the regioselectivity is the silicon-directed Nazarov cyclization . By placing a trialkylsilyl group (e.g., TMS) on the β-position of one of the vinyl groups, the elimination is directed to that position due to the stabilizing β-silicon effect, leading to a single regioisomer.[9][10]

Q3: My reaction requires stoichiometric amounts of a Lewis acid promoter. How can I move to a more efficient catalytic system?

A3: The need for stoichiometric or even super-stoichiometric amounts of a promoter is a classic limitation of the Nazarov cyclization, impacting atom economy.[2][8] Transitioning to a catalytic system is highly desirable and can be achieved through several modern approaches:

  • Utilize "Polarized" Substrates: As mentioned in Q1, substrates with complementary electron-donating and electron-withdrawing groups are key to enabling catalytic turnovers with mild Lewis acids like copper(II) triflate.[1]

  • Employ Advanced Catalytic Systems: A variety of catalytic systems have been developed. For instance, indium triflate has been shown to be an effective catalyst for the homo-Nazarov cyclization.[11] Chiral Lewis acids, such as those based on copper(II)-bisoxazoline complexes, have been used for enantioselective variants.[2] Strong and confined Brønsted acids have also been reported to catalyze the asymmetric Nazarov cyclization of simple divinyl ketones.[12]

  • Consider Deep Eutectic Solvents (DESs): Certain DESs can act as both the solvent and a catalytic medium, promoting the reaction under mild conditions and often with improved selectivity.[3][4][5]

Data Presentation: Comparison of Reaction Conditions

The selection of the appropriate promoter and solvent is critical for a successful Nazarov cyclization. The following tables summarize various conditions reported in the literature for different types of substrates.

Table 1: Lewis Acid Promoters and Reaction Conditions

PromoterSubstrate TypeSolventTemperature (°C)Yield (%)Reference
SnCl₄ (1 M in DCM)Divinyl ketoneDCM0 to RT75[13]
Cu(OTf)₂ (catalytic)Polarized divinyl ketoneVariousRTGood to high[1][2]
Zn(OTf)₂ / Chiral Phosphoric Acidβ-silyl dienoneVariousRT83-93[14]
In(OTf)₃ (5 mol%)Cyclopropyl heteroaryl ketoneNot specifiedNot specified86
AgOTf (20 mol%)Acyclic imines (aza-Nazarov)CH₃CN80up to 76

Table 2: Deep Eutectic Solvents (DES) as Reaction Media

DES CompositionSubstrateTemperature (°C)Time (h)Conversion/Yield (%)Reference
Triphenylmethylphosphonium bromide/ethylene glycol2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one6016>80% conversion, 62% yield[3][4]
Triphenylmethylphosphonium bromide/acetic acid2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one25Not specified>95% yield[3][4]
Choline chloride-based NaDESs with carboxylic acidsDivinyl ketonesMildNot specifiedHigh conversion and yield[5]

Experimental Protocols

General Procedure for Lewis Acid-Promoted Nazarov Cyclization:

To a solution of the divinyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM), the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq) is added dropwise at a controlled temperature (e.g., 0 °C).[13] The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes).[13] The reaction is subsequently quenched with a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[13]

General Procedure for Nazarov Cyclization in Deep Eutectic Solvents (DES):

The divinyl ketone (e.g., 0.2 mmol) and the prepared DES are mixed in a reaction vessel.[3][5] The mixture is stirred at the desired temperature for the specified amount of time.[3][5] Upon completion, water (or a 1.0 M NaOH solution if using an acidic DES) is added to the reaction mixture. The product is extracted with an organic solvent (e.g., dichloromethane, 3 x 5 mL).[3][5] The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be analyzed by ¹H NMR using an internal standard for yield determination.[3][5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the Nazarov cyclization.

Nazarov_Mechanism cluster_start Initiation cluster_cyclization Key Steps cluster_termination Termination Divinyl Ketone Divinyl Ketone Pentadienyl Cation Pentadienyl Cation Divinyl Ketone->Pentadienyl Cation Coordination Lewis/Brønsted Acid Lewis/Brønsted Acid Lewis/Brønsted Acid->Pentadienyl Cation Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π-Electrocyclization (conrotatory) Elimination Elimination Oxyallyl Cation->Elimination Deprotonation Cyclopentenone Cyclopentenone Elimination->Cyclopentenone Tautomerization

Caption: The reaction mechanism of the classical Nazarov cyclization.

Troubleshooting_Workflow Start Low Yield in Nazarov Cyclization Check_Promoter Is the promoter strong enough? Start->Check_Promoter Increase_Acidity Increase Promoter Acidity (e.g., TiCl₄, BF₃, MeSO₃H) Check_Promoter->Increase_Acidity No Check_Substrate Are substrate electronics favorable? Check_Promoter->Check_Substrate Yes Increase_Acidity->Check_Substrate Polarize_Substrate Introduce EDG/EWG ('Polarization') Check_Substrate->Polarize_Substrate No Check_Conditions Are reaction conditions optimized? Check_Substrate->Check_Conditions Yes Polarize_Substrate->Check_Conditions Optimize_Conditions Modify Temperature & Solvent (e.g., DES) Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A troubleshooting workflow for addressing low reaction yields.

Side_Reaction_Mitigation Start Side Product Formation Identify_Side_Product Identify Side Product Type Start->Identify_Side_Product WM_Rearrangement Wagner-Meerwein Rearrangement Identify_Side_Product->WM_Rearrangement Rearranged Product Isomer_Mixture Mixture of Regioisomers Identify_Side_Product->Isomer_Mixture Isomeric Mixture Milder_Conditions Use Milder Conditions (Lower Temp, Catalytic LA) WM_Rearrangement->Milder_Conditions Silicon_Directed Employ Silicon-Directed Nazarov Cyclization Isomer_Mixture->Silicon_Directed Success Suppressed Side Products Milder_Conditions->Success Silicon_Directed->Success

Caption: Decision tree for mitigating common side reactions.

References

Side reactions and byproduct formation in Sculponeatin N synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sculponeatin N. The information is compiled from published total synthesis campaigns and general organic chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the construction of its complex polycyclic core with the correct stereochemistry. Key hurdles identified in successful syntheses include the diastereoselective formation of quaternary stereocenters and the efficient assembly of the bicyclo[3.2.1]octane ring system.[1][2]

Q2: Are there multiple successful total synthesis routes for this compound?

A2: Yes, at least two distinct total syntheses of (±)-Sculponeatin N have been reported. One approach by Moritz et al. features a diastereoselective Nazarov cyclization and a reductive radical cyclization.[1][2] Another route, developed by Pan et al., utilizes a regio- and stereoselective aldol (B89426) reaction and an intramolecular Diels-Alder reaction to construct the core structure.[3][4]

Q3: What are the known biological activities of this compound?

A3: this compound, a 6,7-seco-ent-kaurane diterpenoid, has been reported to exhibit cytotoxic activity against certain cancer cell lines, including K562 and HepG2 cell lines.[2]

Troubleshooting Guide for Side Reactions and Byproduct Formation

This guide addresses specific issues that may be encountered during key stages of this compound synthesis, with a focus on the route described by Moritz et al.

Oxidative Cleavage of Diols

Issue: Formation of isomeric lactone byproducts during the oxidative cleavage of a vicinal diol. In the synthesis by Moritz et al., the oxidative cleavage of a diol precursor with periodic acid (H₅IO₆) did not yield a single desired product but rather a mixture of two isomeric lactones.[2]

Possible Cause: The presence of two adjacent secondary hydroxyl groups in slightly different steric environments can lead to the formation of regioisomeric products upon oxidative cleavage. The reaction proceeds through a cyclic periodate (B1199274) ester intermediate, and the facial accessibility for the formation of this intermediate can influence the product distribution.[5][6]

Troubleshooting:

  • Chromatographic Separation: The isomeric lactones may be separable by careful column chromatography. In the reported synthesis, the two isomers were separated and characterized individually.[2]

  • Protecting Group Strategy: Altering the protecting groups on nearby functionalities could influence the steric environment around the diol and potentially favor the formation of one isomer over the other.

  • Alternative Cleavage Reagents: While periodic acid and lead tetraacetate are standard, exploring other oxidative cleavage systems could offer different selectivity. However, this may require significant re-optimization of the reaction conditions.

ByproductReagentYieldReference
Isomeric Lactone 1H₅IO₆42%[2]
Isomeric Lactone 2H₅IO₆29%[2]
Ozonolysis of Enol Ether

Issue: Potential for competitive cleavage of a secondary, less electron-rich double bond during the ozonolysis of an enol ether. The substrate in the this compound synthesis contains both an enol ether and an exocyclic methylene (B1212753) group.[2]

Possible Cause: Ozone is a powerful oxidizing agent that can react with various types of carbon-carbon double bonds. While enol ethers are generally more electron-rich and reactive towards ozone, competitive reaction with other alkenes in the molecule is a common side reaction.[7]

Troubleshooting:

  • Chemoselectivity through Substrate Modification: The reactivity of the competing alkene can be attenuated. In the reported synthesis, an allylic oxidation of the exocyclic methylene group was performed prior to ozonolysis. The resulting electron-withdrawing allylic oxygen substituent deactivates this double bond towards ozone, favoring the desired reaction at the enol ether.[2]

  • Careful Control of Reaction Conditions: Lowering the reaction temperature and using a precise stoichiometry of ozone can enhance selectivity. The addition of pyridine (B92270) can also modulate the reactivity.[2]

  • Alternative Oxidants: If chemoselectivity remains a problem, alternative methods for the desired transformation, such as a Johnson-Lemieux oxidation, could be considered, though this would represent a significant deviation from the established route.

Conversion of Lactol to Lactone

Issue: Difficulty in the reduction of a lactol intermediate to the corresponding lactone. The conversion of lactol 29 to lactone 30 in the Moritz et al. synthesis proved to be challenging.[2]

Possible Cause: The stability of the hemiacetal (lactol) can make its reduction difficult. Standard reducing agents might not be effective or could lead to undesired side reactions, such as over-reduction to the diol.

Troubleshooting:

  • Screening of Reducing Agents and Conditions: A systematic screening of hydride sources and reaction conditions is necessary. While NaBH₄ was found to be ineffective, LiBH₄ in diglyme (B29089) at an elevated temperature (50 °C) successfully yielded the desired lactone.[2][8] This suggests that a stronger, yet selective, reducing agent and harsher conditions were required to drive the reaction to completion.

  • Two-Step Procedure: An alternative approach could involve a two-step sequence of oxidation of the lactol to the lactone followed by reduction. However, this adds steps to the synthesis and may not be compatible with other functional groups present in the molecule.

Reductive Radical Cyclization

Issue: Incomplete cyclization and formation of a simple reduction byproduct where the radical intermediate is quenched by a hydrogen donor before it can cyclize.

Possible Cause: The rate of intramolecular cyclization competes with the rate of intermolecular hydrogen abstraction from the tin hydride reagent (Bu₃SnH).[9] If the concentration of the hydrogen donor is too high, or if the cyclization is sterically hindered or electronically disfavored, the uncyclized reduction product will be a significant byproduct.

Troubleshooting:

  • Concentration Control: The concentration of Bu₃SnH is a critical parameter. High-dilution conditions (i.e., slow addition of the tin hydride to the reaction mixture) favor the intramolecular cyclization over the intermolecular reduction.

  • Choice of Radical Initiator and Solvent: The choice of radical initiator (e.g., AIBN) and solvent can influence the reaction kinetics and should be optimized.

  • Alternative Radical Precursors: The nature of the radical precursor can affect the efficiency of the cyclization.

MnO₂ Oxidation of Allylic Alcohol

Issue: Incomplete oxidation, over-oxidation, or formation of other byproducts during the final oxidation of the allylic alcohol to this compound.

Possible Cause: The activity of manganese dioxide (MnO₂) can be highly variable depending on its method of preparation and activation.[3][10] Incomplete oxidation can result from insufficiently activated MnO₂ or an insufficient excess of the reagent. Over-oxidation to a carboxylic acid is a potential side reaction, although less common with MnO₂ compared to stronger oxidants.[3] Double bond isomerization is another possible side reaction under certain conditions.[3]

Troubleshooting:

  • Use of Activated MnO₂: Ensure that a highly active form of MnO₂ is used. Commercially available "activated" MnO₂ should be used, or it should be activated prior to use by heating.

  • Sufficient Stoichiometry: A large excess of MnO₂ is often required to drive the oxidation to completion.[11]

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

  • Alternative Mild Oxidants: If MnO₂ proves problematic, other mild oxidation systems for allylic alcohols, such as Dess-Martin periodinane (DMP) or a Swern oxidation, could be explored, keeping in mind the sensitivity of the substrate to acidic or basic conditions.

Experimental Protocols & Signaling Pathways

Workflow for Troubleshooting Oxidative Cleavage

G start Start: Mixture of isomeric lactones (26 & 27) observed after oxidative cleavage check_separation Attempt separation by column chromatography start->check_separation is_separable Are isomers separable? check_separation->is_separable yes_separable Isolate desired isomer and proceed is_separable->yes_separable Yes no_separable Isomers are not separable is_separable->no_separable No modify_pg Modify protecting group strategy to alter steric environment no_separable->modify_pg screen_reagents Screen alternative oxidative cleavage reagents (e.g., Pb(OAc)4) no_separable->screen_reagents re_evaluate Re-evaluate synthetic route modify_pg->re_evaluate screen_reagents->re_evaluate

Caption: Troubleshooting workflow for isomeric byproduct formation.

Logical Pathway for Chemoselective Ozonolysis

G start Substrate with two double bonds (enol ether and exocyclic methylene) problem Problem: Non-selective ozonolysis leading to byproduct mixture start->problem solution Solution: Attenuate reactivity of the less reactive alkene problem->solution oxidation Perform allylic oxidation on exocyclic methylene using SeO2/tBuOOH solution->oxidation silylation Protect resulting alcohol (e.g., as a silyl (B83357) ether) oxidation->silylation deactivation Inductive effect of C-O bond deactivates the exocyclic double bond silylation->deactivation ozonolysis Perform ozonolysis: Selective cleavage of the electron-rich enol ether deactivation->ozonolysis product Desired lactol product is formed with high chemoselectivity ozonolysis->product

Caption: Strategy for achieving chemoselective ozonolysis.

References

Overcoming difficulties in the lactone formation of Sculponeatin N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in the lactone formation step during the total synthesis of Sculponeatin N.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the lactone formation in the synthesis of this compound?

A1: The primary challenge in forming the lactone ring of this compound lies in the oxidative cleavage of the cyclopentanone (B42830) precursor. Direct oxidative cleavage of an α-hydroxyketone intermediate has been reported to yield a mixture of isomeric lactones, including an unexpected and undesired product.[1] This is hypothesized to be due to a potential α-ketol shift.[1] Furthermore, direct conversion of a lactol intermediate to the final lactone can be surprisingly difficult.[1]

Q2: An attempted oxidative cleavage of my α-hydroxyketone precursor gave a mixture of lactones. How can I avoid this?

A2: Formation of isomeric lactones can be a significant issue. One reported solution is to avoid the α-hydroxyketone cleavage pathway altogether. A more successful and selective method involves the ozonolysis of a silyl (B83357) enol ether derived from the cyclopentanone precursor.[1][2] This approach allows for a more controlled cleavage and subsequent lactol formation, leading to the desired lactone.

Q3: My lactol intermediate is resistant to oxidation to the final lactone. What conditions should I try?

A3: The conversion of the lactol to the lactone in the this compound synthesis has been noted to be challenging.[1] While many standard oxidation methods might be attempted, a reported successful conversion was achieved using lithium borohydride (B1222165) (LiBH₄) in diglyme (B29089) at an elevated temperature of 50-55°C.[1][2]

Q4: Are there alternative strategies for constructing the lactone ring in this compound?

A4: Yes, an alternative total synthesis has been reported that utilizes a different approach. This strategy involves a sequential regio- and stereoselective aldol (B89426) reaction, epimerization, and lactonization to construct a key lactone intermediate early in the synthesis, thereby avoiding the problematic late-stage oxidative cleavage.[3][]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Formation of an unexpected isomeric lactone Oxidative cleavage of the α-hydroxyketone precursor is prone to side reactions, potentially an α-ketol shift.[1]Switch to an alternative strategy. Convert the cyclopentanone to a silyl enol ether and perform an ozonolysis reaction followed by reductive workup to form the lactol intermediate.[1][2]
Low yield of the desired lactone Incomplete reaction or formation of byproducts during the oxidative cleavage. Steric hindrance from protecting groups can also affect the reaction.[1]Optimize the ozonolysis conditions. Ensure the reaction is run at a low temperature and that the workup is performed carefully. If using the α-hydroxyketone route, consider removing bulky protecting groups prior to cleavage.[1]
Lactol intermediate does not convert to the lactone The lactol may be unusually stable or require specific conditions for oxidation.Use a stronger reducing agent that can facilitate the conversion. A solution of LiBH₄ in diglyme at 50-55°C has been shown to be effective.[1][2]
Competitive cleavage of other double bonds during ozonolysis The substrate may contain multiple sites susceptible to ozonolysis.To increase the selectivity of the ozonolysis for the desired enol ether, the reactivity of other alkenes can be attenuated. For instance, an allylic oxidation can be performed to introduce an electron-withdrawing group, which deactivates the neighboring double bond towards ozone.[1]

Experimental Protocols

Protocol 1: Lactone Formation via Ozonolysis of a Silyl Enol Ether[1]

This protocol is adapted from the total synthesis of this compound by Thomson and co-workers.

  • Allylic Oxidation: The cyclopentanone precursor (22) is first subjected to an allylic oxidation using SeO₂ and t-BuOOH to introduce a hydroxyl group.

  • Silylation: The resulting alcohol is protected as a silyl ether to yield the bis-silylated species (28). This step also serves to decrease the reactivity of the exocyclic double bond towards ozone.

  • Ozonolysis: A solution of the bis-silylated compound (28) in CH₂Cl₂ with pyridine (B92270) is cooled to -78°C. A stream of ozone is bubbled through the solution until a blue color persists.

  • Reductive Workup: The reaction is purged with argon, and dimethylsulfide is added. The mixture is allowed to warm to room temperature. This workup yields the lactol (29).

  • Lactone Formation: The crude lactol (29) is dissolved in diglyme, and LiBH₄ is added. The reaction mixture is heated to 50°C until the starting material is consumed, yielding the desired lactone (30).

  • Deprotection and Oxidation: The final steps involve the removal of the silyl protecting groups and a selective oxidation of the allylic alcohol to afford this compound (2).

Quantitative Data Summary
Reaction Step Reagents and Conditions Yield Reference
Ozonolysis of 28 to Lactol 291. O₃, pyridine, CH₂Cl₂; 2. DMS49% (over 3 steps from 22)[1]
Conversion of Lactol 29 to Lactone 30LiBH₄, diglyme, 50°CNot explicitly stated for this step alone[1]
Final conversion to this compound (2)1. HF-pyridine; 2. MnO₂36% (over 2 steps)[1]
Alternative Aldol/LactonizationLDA, paraformaldehyde72%[3]

Visual Guides

Troubleshooting Logic for Lactone Formation

G Troubleshooting Lactone Formation start Start: Lactone Formation Step problem Problem Encountered start->problem isomeric_lactone Isomeric Lactone Formation problem->isomeric_lactone Yes low_yield Low Yield of Desired Lactone problem->low_yield Yes no_reaction Lactol to Lactone Conversion Fails problem->no_reaction Yes solution1 Solution: Switch to Ozonolysis Pathway isomeric_lactone->solution1 solution2 Solution: Optimize Reaction Conditions / Protecting Groups low_yield->solution2 solution3 Solution: Use LiBH4 in Diglyme at 50°C no_reaction->solution3

Caption: A flowchart outlining the troubleshooting logic for common issues in the lactone formation of this compound.

Experimental Workflow: Ozonolysis Approach

G Workflow for Lactone Formation via Ozonolysis cluster_0 Preparation of Precursor cluster_1 Lactone Formation cluster_2 Final Steps cyclopentanone Cyclopentanone Precursor (22) allylic_ox Allylic Oxidation (SeO2, t-BuOOH) cyclopentanone->allylic_ox silylation Silylation to bis-silyl ether (28) allylic_ox->silylation ozonolysis Ozonolysis (O3, Pyridine) silylation->ozonolysis workup Reductive Workup (DMS) to Lactol (29) ozonolysis->workup lactone_formation Lactone Formation (LiBH4, diglyme) to Lactone (30) workup->lactone_formation deprotection Deprotection lactone_formation->deprotection oxidation Oxidation deprotection->oxidation sculponeatin_n This compound (2) oxidation->sculponeatin_n

Caption: The experimental workflow for the successful lactone formation in this compound synthesis via an ozonolysis strategy.

References

Purification strategies to remove impurities from synthetic Sculponeatin N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Sculponeatin N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this complex polycyclic diterpene.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthetic sample of this compound?

A1: Impurities in synthetic this compound can originate from various stages of the synthesis. Based on the reported total synthesis routes, which often involve key steps like Nazarov cyclization, ring-closing metathesis (RCM), and radical cyclizations, the following impurities are likely:

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents from the final steps of the synthesis.

  • Reaction Intermediates: Incomplete conversion at any stage can lead to the presence of synthetic intermediates.

  • Diastereomers and Enantiomers: If any of the stereoselective reactions are not perfectly selective, diastereomeric or enantiomeric impurities may be present.

  • Byproducts from Key Reactions:

    • Nazarov Cyclization: Can yield regioisomeric and diastereomeric byproducts.

    • Ring-Closing Metathesis (RCM): Ruthenium catalyst residues and byproducts from olefin isomerization are common.[1][2][3][4]

    • Radical Cyclization: Can sometimes lead to undesired regioisomers or products from premature quenching of the radical intermediate.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Q2: What are the recommended general strategies for purifying crude synthetic this compound?

A2: A multi-step purification strategy is typically required for a complex molecule like this compound. The general workflow involves:

  • Initial Work-up: An aqueous work-up to remove water-soluble reagents and byproducts.

  • Chromatography: This is the primary method for separating this compound from structurally similar impurities. A combination of techniques is often most effective.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent final step to obtain highly pure material.

Q3: Which chromatographic techniques are most suitable for this compound purification?

A3: Given the polycyclic and moderately polar nature of diterpenoids, a combination of the following chromatographic techniques is recommended:

  • Column Chromatography (Flash Chromatography): An essential first-pass purification step to remove major impurities. Normal-phase (silica gel) or reversed-phase (C18) chromatography can be employed.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for separating closely related impurities and diastereomers. Reversed-phase HPLC is commonly used for diterpenes.[5][6][7][8][9][10]

  • Solid-Phase Extraction (SPE): Can be used for initial sample cleanup and fractionation before preparative chromatography.[6]

Q4: How can I remove residual ruthenium catalyst after a ring-closing metathesis (RCM) step?

A4: Residual ruthenium catalysts can be problematic. Several methods can be employed for their removal:

  • Oxidative Treatment: Washing the reaction mixture with an oxidizing agent like 15% aqueous hydrogen peroxide can convert ruthenium complexes into insoluble ruthenium dioxide, which can be filtered off.[1]

  • Scavenger Resins: Using silica-based metal scavengers (e.g., SiliaBond®) can effectively remove ruthenium to very low levels.[3]

  • Extraction with Coordinating Ligands: Extraction with aqueous solutions of coordinating ligands such as imidazole, 2-mercaptonicotinic acid, or cysteine can sequester the ruthenium in the aqueous phase.[2][11]

  • Charcoal Treatment: Adsorption onto activated charcoal followed by filtration can also reduce ruthenium levels.[2][11]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of synthetic this compound.

Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots/peaks on TLC/HPLC. - Inappropriate solvent system (mobile phase).- Incorrect stationary phase.- Optimize Mobile Phase: Systematically vary the solvent polarity. For normal-phase, try gradients of ethyl acetate (B1210297) in hexanes. For reversed-phase, try gradients of acetonitrile (B52724) or methanol (B129727) in water.[8]- Change Stationary Phase: If separation is still poor, consider switching from silica (B1680970) gel to a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol, cyano). For HPLC, try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Product co-elutes with a major impurity. - Impurity has very similar polarity to the product.- High-Resolution Chromatography: Use preparative HPLC with a long column and a shallow gradient for better resolution.[5][7]- Orthogonal Chromatography: If normal-phase was used initially, try reversed-phase for the next step, or vice-versa. The different separation mechanism may resolve the co-eluting compounds.
Streaking of spots on TLC or tailing of peaks in HPLC. - Sample overload.- Compound is acidic or basic and interacting strongly with the stationary phase.- Presence of highly polar impurities.- Reduce Sample Load: Decrease the amount of sample loaded onto the TLC plate or HPLC column.- Add a Modifier: For acidic compounds on silica, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.- Pre-purification: Use a quick filtration through a small plug of silica gel to remove baseline impurities before the main chromatographic step.
Low recovery of product from the column. - Irreversible adsorption onto the stationary phase.- Decomposition of the product on the stationary phase (especially on silica gel if the compound is acid-sensitive).- Use a Less Acidic Stationary Phase: Consider using deactivated silica gel or alumina.- Elute with a More Polar Solvent: At the end of the chromatography, flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol) to recover any strongly adsorbed material.- Work Quickly: Do not let the compound sit on the column for an extended period.
Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product oils out instead of crystallizing. - Solution is supersaturated.- Solvent is too non-polar.- Presence of impurities inhibiting crystal lattice formation.- Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath.- Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a nucleation site.- Add a Seed Crystal: If available, add a tiny crystal of pure product to induce crystallization.- Change Solvent System: Try a different solvent or a mixture of solvents. A common strategy is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy, then warm to clarify and cool slowly.[12][13][14][15]
No crystals form, even after cooling. - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the product.- Add an Anti-solvent: Slowly add a solvent in which the product is poorly soluble.- Try a Different Solvent: Choose a solvent in which the product has lower solubility at room temperature but good solubility at elevated temperatures.
Crystals are very small or form a powder. - Crystallization occurred too rapidly.- Slow Cooling: Ensure the solution cools down very slowly. Insulating the flask can help.- Reduce Supersaturation: Use a slightly larger volume of solvent.
Crystals are colored, indicating trapped impurities. - Impurities are incorporated into the crystal lattice.- Recrystallize: Perform a second crystallization with the obtained crystals.- Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove colored impurities before proceeding with crystallization.

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Flash Column Chromatography
  • Preparation of the Crude Sample:

    • Dissolve the crude synthetic this compound in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to the solution to create a slurry.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate in hexanes.

    • The optimal gradient should be determined beforehand by thin-layer chromatography (TLC) analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent.

    • Analyze the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified this compound.

Protocol 2: High-Purity Purification by Preparative Reversed-Phase HPLC

This protocol is suitable for separating this compound from closely related impurities after initial purification by flash chromatography.

  • Sample Preparation:

    • Dissolve the partially purified this compound in a suitable solvent that is compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • Use a preparative HPLC system equipped with a UV detector.

    • A C18 stationary phase is a common choice for diterpenoids.[6][7][8][9]

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

    • A common mobile phase system is a gradient of acetonitrile in water or methanol in water, sometimes with a small amount of formic acid (0.1%) to improve peak shape.[6][9]

  • Preparative HPLC Run:

    • Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.

    • Inject the filtered sample onto the column.

    • Run the gradient and monitor the elution of compounds using the UV detector.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) under reduced pressure.

    • If the remaining aqueous solution still contains the product, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the highly purified this compound.

Visualizations

General Purification Workflow for Synthetic this compound

Purification_Workflow Crude Crude Synthetic This compound Workup Aqueous Work-up Crude->Workup FlashChrom Flash Column Chromatography Workup->FlashChrom ImpureFractions Impure Fractions FlashChrom->ImpureFractions Major Impurities SemiPure Semi-Pure Product FlashChrom->SemiPure Main Product PrepHPLC Preparative HPLC SemiPure->PrepHPLC FinalImpure Impure Fractions PrepHPLC->FinalImpure Minor Impurities PureProduct Pure this compound PrepHPLC->PureProduct Crystallization Crystallization PureProduct->Crystallization FinalPure Highly Pure Crystalline This compound Crystallization->FinalPure MotherLiquor Mother Liquor (contains impurities) Crystallization->MotherLiquor

Caption: General purification workflow for synthetic this compound.

Decision Tree for Choosing a Purification Strategy

Purification_Decision_Tree Start Crude Product Analysis (TLC, LCMS) Complex Complex Mixture? (>5 major spots) Start->Complex Yes Simple Relatively Clean? (<5 major spots) Start->Simple No PolarityDiff Significant Polarity Difference? Complex->PolarityDiff DirectCryst Direct Crystallization Simple->DirectCryst Flash Flash Chromatography HPLC Preparative HPLC Flash->HPLC Pure Pure Product DirectCryst->Pure FinalCryst Final Crystallization HPLC->FinalCryst FinalCryst->Pure PolarityDiff->Flash No Extraction Acid-Base Extraction PolarityDiff->Extraction Yes Extraction->Flash

Caption: Decision tree for selecting a purification strategy.

References

Stability issues of Sculponeatin N in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Sculponeatin N in various solvents. Due to the limited availability of specific stability data for this compound in the public domain, this guide offers general advice based on the chemical properties of related ent-kaurane diterpenoids and established pharmaceutical stability testing protocols. We provide troubleshooting guides, frequently asked questions, and standardized experimental protocols to help researchers assess the stability of this compound in their own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is advisable to protect the compound from light and atmospheric oxygen.[2] For long-term storage, keeping the compound at -20°C or -80°C is recommended.

Q2: In which common laboratory solvents is this compound likely to be unstable?

A2: While specific data for this compound is unavailable, ent-kaurane diterpenoids can be sensitive to acidic and basic conditions.[2][3] Therefore, prolonged exposure to strongly acidic or basic aqueous solutions should be avoided. Instability may also be observed in protic solvents, especially upon exposure to light and heat.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound and the known reactivity of similar diterpenoids, potential degradation pathways could include hydrolysis of the lactone ring, oxidation of the enone system, and rearrangements of the tetracyclic core, particularly under acidic conditions.[2][4]

Q4: How can I monitor the stability of this compound in my solvent of choice?

A4: The most common and effective method for monitoring the stability of a compound like this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a UV or mass spectrometry (MS) detector.[5][6][7] These techniques allow for the separation and quantification of the parent compound and any potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound peak in HPLC analysis. The chosen solvent is causing rapid degradation. The compound may be sensitive to the pH of the solution.Prepare samples immediately before analysis. Consider using aprotic solvents like acetonitrile (B52724) or THF if compatible with your experiment. If aqueous solutions are necessary, use a buffered system (e.g., phosphate (B84403) buffer) at a neutral pH.
Appearance of multiple new peaks in the chromatogram. These are likely degradation products.Perform a forced degradation study (see experimental protocol below) to systematically identify degradation products under different stress conditions (acid, base, oxidation, light, heat). This will help in understanding the degradation profile.
Precipitation of this compound from solution. The compound has low solubility in the chosen solvent, or the solvent has evaporated, increasing the concentration.Determine the solubility of this compound in various solvents before preparing stock solutions. Store solutions in tightly sealed vials to prevent solvent evaporation.
Inconsistent results between experimental replicates. This could be due to variable light exposure, temperature fluctuations, or inconsistent sample preparation times.Standardize your experimental workflow. Protect samples from light by using amber vials or covering them with aluminum foil. Maintain a constant temperature during the experiment. Prepare all samples for a given experiment at the same time.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvents for this compound for subsequent stability studies.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water, phosphate-buffered saline pH 7.4)

  • Vortex mixer

  • Centrifuge

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Add a measured volume of each solvent to a final concentration that is higher than your expected working concentration (e.g., 10 mg/mL).

  • Vortex the vials for 2 minutes to aid dissolution.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally add more solvent and repeat vortexing until the compound is dissolved or it is clear that it is insoluble at a reasonable concentration.

  • For solutions that appear to be saturated, centrifuge the vial to pellet any undissolved solid and analyze the supernatant to determine the approximate solubility.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound stock solution in a suitable solvent (e.g., acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UHPLC system with UV or MS detector

  • pH meter

  • Incubator or water bath

  • Photostability chamber or a light source

Methodology:

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • For each condition, mix the this compound stock solution with the stress agent. A typical ratio is 1:1 (v/v).

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Degradation: Use the stock solution.

    • Photolytic Degradation: Use the stock solution.

    • Control: Use the stock solution mixed with the solvent used for the stress agents (e.g., water).

  • Incubation:

    • Acid, Base, and Oxidative: Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Thermal: Incubate in the dark at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to a light source (e.g., ICH-compliant photostability chamber) for a defined duration. Keep a control sample in the dark at the same temperature.

    • Control: Keep at room temperature, protected from light.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

    • Neutralize the acid and base hydrolysis samples before injection into the HPLC system.

    • Analyze all samples by a suitable, validated HPLC method. The method should be able to separate the parent peak from any degradation products.

    • Monitor the percentage of this compound remaining and the formation of any new peaks.

Data Presentation

The following tables are templates for you to record and organize your experimental data.

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Observations
e.g., DMSO
e.g., Ethanol
e.g., Acetonitrile
e.g., Water
e.g., PBS pH 7.4

Table 2: Stability of this compound Under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation ProductsPeak Area of Major Degradant (%)
Control 010000
24
0.1 M HCl, 60°C 010000
2
4
8
24
0.1 M NaOH, 60°C 010000
2
4
8
24
3% H₂O₂, 60°C 010000
24
Thermal (60°C) 010000
24
Photolytic 010000
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic (0.1 M HCl) prep->acid base Basic (0.1 M NaOH) prep->base ox Oxidative (3% H2O2) prep->ox therm Thermal prep->therm photo Photolytic prep->photo control Control prep->control incubate_heat Incubate at 60°C acid->incubate_heat base->incubate_heat ox->incubate_heat therm->incubate_heat incubate_light Expose to Light photo->incubate_light incubate_rt Room Temp, Dark control->incubate_rt sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate_heat->sampling incubate_light->sampling incubate_rt->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize if applicable hplc HPLC-UV/MS Analysis neutralize->hplc data Quantify Degradation hplc->data

Caption: Workflow for the forced degradation study of this compound.

potential_degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products sculponeatin_n This compound acid_base Acid/Base Hydrolysis sculponeatin_n->acid_base oxidation Oxidation sculponeatin_n->oxidation light_heat Light/Heat sculponeatin_n->light_heat hydrolysis_prod Hydrolyzed Lactone acid_base->hydrolysis_prod rearrangement_prod Skeletal Rearrangement acid_base->rearrangement_prod oxidation_prod Oxidized Enone oxidation->oxidation_prod light_heat->rearrangement_prod

Caption: Potential degradation pathways of this compound under stress.

References

Troubleshooting low cell viability in Sculponeatin N assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Sculponeatin N, focusing on issues related to low cell viability in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My initial experiments with this compound show very low cell viability, even at sub-micromolar concentrations. Is this an expected result?

A1: Yes, this result is consistent with the known biological activity of the compound. This compound is a bioactive diterpenoid that has demonstrated potent cytotoxic effects against various cancer cell lines. For example, published studies report IC50 values of 0.21 μM in K562 (leukemia) cells and 0.29 μM in HepG2 (liver cancer) cells.[1] Therefore, observing a significant decrease in cell viability is the expected outcome.

Q2: What is the mechanism of action for this compound-induced cell death?

A2: The precise signaling pathway for this compound is a subject of ongoing research. However, its structural class and the activity of related compounds suggest it likely induces a programmed cell death pathway. A related compound, Sculponeatin A, has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells by modulating the ETS1/xCT signaling axis.[2] It is plausible that this compound acts through a similar or related apoptotic or programmed necrotic pathway. Further investigation is recommended to determine the specific mechanism in your cell model.

Q3: How can I be sure the low viability I'm observing is due to genuine cytotoxicity and not an experimental artifact?

A3: This is a critical question. Low readings in viability assays can stem from the compound's true biological effect or from artifacts such as interference with the assay chemistry. To distinguish between these possibilities, you should run a series of control experiments, including a "no-cell" interference assay and confirming cell death with an alternative method (e.g., microscopy or a trypan blue exclusion assay). The troubleshooting guide below provides a systematic approach to address this.

Troubleshooting Guide: Low Cell Viability

Use this guide to diagnose and resolve common issues encountered during this compound viability assays.

Q4: My viability readings are low, but I suspect the compound might be interfering with my MTT or resazurin-based assay. How can I check for this?

A4: Compound interference is a common pitfall in colorimetric and fluorometric viability assays.[3][4][5] Test compounds can directly reduce the assay reagent (e.g., MTT to formazan) or inhibit the reductase enzymes responsible for the color change, leading to false-positive or false-negative results.[5]

  • Solution: Perform a "no-cell" interference assay. This involves running the exact assay protocol in a plate without cells, adding only media, your compound at various concentrations, and the assay reagent.[6] If you observe a color or fluorescence change in the absence of cells, your compound is interfering with the assay. In this case, you must use an alternative viability assay, such as the Trypan Blue exclusion assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

Q5: My untreated control cells (vehicle only) show lower than expected viability. What could be the cause?

A5: Low viability in control wells typically points to a problem with the experimental setup or cell health.

  • Suboptimal Cell Seeding Density: Too few cells will produce a weak signal that can be mistaken for low viability.[6] Conversely, overgrown cells in dense cultures can lead to nutrient depletion and cell death, especially over long incubation periods.[3] Determine the optimal seeding density for your specific cell line in a preliminary experiment.

  • Solvent Cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[3] Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells (including untreated controls) and is at a non-toxic level (typically ≤0.5%). Run a vehicle-only control series to confirm.

  • Contamination: Bacterial or fungal contamination can rapidly kill a cell culture. Check your plates under a microscope for any signs of contamination and inspect your media and reagents.

Q6: How can I determine if this compound is causing apoptosis or necrosis in my cells?

A6: Differentiating between these two modes of cell death is crucial for mechanistic understanding.[7][8][9]

  • Recommended Assay: The gold standard for distinguishing apoptosis from necrosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

    • Apoptotic cells expose phosphatidylserine (B164497) on their outer membrane, which is detected by Annexin V.

    • Necrotic (or late apoptotic) cells lose membrane integrity, allowing PI to enter and stain the nucleus.[10]

  • Interpretation:

    • Annexin V-positive / PI-negative: Early apoptosis

    • Annexin V-positive / PI-positive: Late apoptosis/necrosis

    • Annexin V-negative / PI-positive: Primary necrosis

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCancer TypeIC50 (μM)Citation
K562Chronic Myelogenous Leukemia0.21[1]
HepG2Hepatocellular Carcinoma0.29[1]

Key Experimental Protocols

1. Protocol: MTT Cell Viability Assay

This protocol measures cell metabolic activity as an indicator of viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media. Add 100-150 μL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[3]

  • Plate Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Background-subtract the readings and normalize the data to the vehicle-treated control wells to calculate percent viability.

2. Protocol: "No-Cell" Compound Interference Assay

This protocol determines if this compound interacts directly with the MTT reagent.[6]

  • Plate Setup: Prepare a 96-well plate without cells.

  • Component Addition: Add cell culture medium to each well.

  • Compound Addition: Add this compound at the same concentrations used in your cell-based experiment. Include vehicle-only and media-only wells as controls.

  • Reagent Addition: Add MTT solution to all wells as you would in the standard protocol.

  • Incubation & Reading: Incubate and read the plate following the same procedure as the cell-based MTT assay. A significant signal above the media-only control indicates interference.

3. Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol differentiates between viable, apoptotic, and necrotic cells.

  • Cell Preparation: Plate and treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Use unstained, PI-only, and Annexin V-only controls for proper compensation and gating.

Diagrams and Workflows

Troubleshooting Workflow for Low Viability

G start Start: Low Cell Viability Observed q_controls Are controls (untreated, vehicle) also showing low viability? start->q_controls check_cells Problem with Basal Cell Health or Experimental Setup q_controls->check_cells Yes q_interference Could the compound be interfering with the assay? q_controls->q_interference No sol_cells1 1. Check for contamination. 2. Optimize cell seeding density. 3. Verify media/reagent integrity. check_cells->sol_cells1 run_interference Perform 'No-Cell' Interference Assay q_interference->run_interference Yes q_interfering Is interference detected? run_interference->q_interfering change_assay Result is an artifact. Switch to an orthogonal assay (e.g., ATP-based, Trypan Blue). q_interfering->change_assay Yes genuine_effect Result is likely genuine cytotoxicity. Proceed to characterize mechanism. q_interfering->genuine_effect No run_apoptosis Perform Annexin V / PI assay to distinguish apoptosis vs. necrosis. genuine_effect->run_apoptosis

Caption: A logical workflow to diagnose the cause of low cell viability.

General Workflow for a Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_read Measurement seed 1. Seed Cells in 96-well Plate adhere 2. Allow Cells to Adhere (Overnight Incubation) seed->adhere treat 3. Treat with this compound (Serial Dilutions & Controls) adhere->treat incubate 4. Incubate for Desired Time (e.g., 48h) treat->incubate reagent 5. Add Viability Reagent (e.g., MTT, Resazurin) incubate->reagent incubate_reagent 6. Incubate (1-4 hours) reagent->incubate_reagent read 7. Read Plate (Absorbance/Fluorescence) incubate_reagent->read analyze 8. Analyze Data (Normalize to Control) read->analyze

Caption: Standard experimental workflow for assessing cell viability.

Plausible Signaling Pathway for this compound

G cluster_cell Cell cluster_pathway Signaling Cascade sculponeatin This compound target Intracellular Target (e.g., ETS1 Transcription Factor) sculponeatin->target p53 p53 Activation target->p53 Modulates bax Bax/Bak Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothesized intrinsic apoptosis pathway for this compound.

References

Technical Support Center: Enhancing the Solubility of Sculponeatin N for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of Sculponeatin N for in vitro applications. Given that this compound is a diterpenoid natural product, it is expected to have low aqueous solubility, which can present challenges for biological assays.[1][2][3][4][5] This guide offers strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a bioactive diterpene isolated from Isodon sculponeatus.[1][3][4] Like many complex natural products, its chemical structure suggests lipophilic characteristics, which often translate to poor solubility in aqueous solutions. For in vitro studies, compounds need to be dissolved in a physiologically compatible medium to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading biological data.

Q2: I am seeing precipitation of this compound in my cell culture medium. What is the likely cause and what can I do?

Precipitation in cell culture media is a common issue with hydrophobic compounds.[6] This typically occurs when a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the aqueous-based medium. The abrupt change in solvent polarity causes the compound to fall out of solution.

Troubleshooting Steps:

  • Reduce the final concentration: Test a lower final concentration of this compound in your assay.[6]

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity.

  • Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the medium while gently vortexing or swirling to facilitate dispersion.

  • Consider pre-complexation: Before adding to the medium, you can try to pre-complex this compound with a solubilizing agent (see Q3).

Q3: What are the recommended methods for enhancing the solubility of this compound for in vitro assays?

Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound. The choice of method will depend on the specific requirements of your experiment. The main approaches include the use of co-solvents, surfactants, and complexing agents.[7][8][9][10][11][12][13]

Troubleshooting Guide: Solubility Enhancement Techniques

This section provides a detailed breakdown of common techniques to improve the solubility of this compound.

Issue: this compound is not dissolving sufficiently in my desired aqueous buffer.

Solution 1: Co-solvent Systems

The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of lipophilic compounds.[7][9][10]

Recommended Co-solvents:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG) 300/400

  • Propylene glycol

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh a precise amount of this compound.

  • Add a minimal amount of the chosen co-solvent (e.g., DMSO) to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM).

  • For your experiment, dilute this stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. Always ensure the final co-solvent concentration is compatible with your assay.

Table 1: Comparison of Common Co-solvents

Co-solventTypical Final Concentration in AssayAdvantagesDisadvantages
DMSO< 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol< 1%Biocompatible at low concentrations.Less effective for highly lipophilic compounds.
PEG 300/4001-5%Low toxicity.Can be viscous.
Propylene Glycol1-5%Good safety profile.May have an effect on some cellular processes.

Solution 2: Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[9] This is particularly useful for enzyme assays but may not be suitable for cell-based assays due to potential cytotoxicity.[6]

Recommended Surfactants:

  • Tween® 20

  • Tween® 80

  • Triton™ X-100

Experimental Protocol: Solubilization with Surfactants

  • Prepare your aqueous buffer.

  • Add the surfactant at a concentration slightly above its CMC (e.g., 0.01 - 0.1%).

  • Add this compound to the surfactant-containing buffer and mix thoroughly (vortexing or sonication can aid dissolution).

Table 2: Properties of Common Surfactants

SurfactantTypeTypical Concentration for SolubilizationConsiderations
Tween® 20Non-ionic0.01 - 0.05%Generally well-tolerated in enzyme assays.
Tween® 80Non-ionic0.01 - 0.05%Can be used in some cell-based assays at very low concentrations.
Triton™ X-100Non-ionic0.01 - 0.1%Can permeabilize cell membranes; generally not for live-cell assays.

Solution 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[7][14]

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex

  • Prepare an aqueous solution of the chosen cyclodextrin (B1172386) (e.g., 1-10% w/v).

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter or centrifuge the solution to remove the undissolved compound.

  • The concentration of the solubilized this compound in the filtrate can be determined spectrophotometrically or by HPLC.

Table 3: Comparison of Cyclodextrins for Solubilization

CyclodextrinKey Features
β-CyclodextrinLower aqueous solubility compared to its derivatives.
Hydroxypropyl-β-cyclodextrinHigher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrinHigh aqueous solubility and a good safety profile.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_options cluster_final Final Steps start Start weigh Weigh this compound start->weigh choose_method Choose Method weigh->choose_method cosolvent Co-solvent (e.g., DMSO) choose_method->cosolvent Simple & Direct surfactant Surfactant (e.g., Tween 20) choose_method->surfactant For Enzyme Assays cyclodextrin Cyclodextrin (e.g., HP-β-CD) choose_method->cyclodextrin For Cell-Based Assays stock Prepare Stock Solution cosolvent->stock surfactant->stock cyclodextrin->stock dilute Dilute to Final Concentration stock->dilute assay Perform In Vitro Assay dilute->assay

Caption: Workflow for selecting a solubility enhancement method.

Disclaimer: This guide provides general recommendations. The optimal solubilization method for this compound may vary depending on the specific experimental conditions and requirements. It is advisable to perform preliminary solubility tests to determine the most effective approach for your particular application.

References

Technical Support Center: Optimizing Protecting Group Strategies for Enhanced Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using protecting groups in chemical synthesis. Our goal is to help you improve the efficiency and success rate of your multi-step syntheses.

Section 1: Troubleshooting Guides

This section offers step-by-step guidance for resolving specific issues that may arise during the deprotection of commonly used protecting groups.

Incomplete Deprotection of Silyl (B83357) Ethers (e.g., TBS, TBDPS)

Incomplete cleavage of silyl ethers is a frequent obstacle, often leading to low yields of the desired alcohol. This guide provides a systematic approach to troubleshooting this issue.[1][2]

Symptoms:

  • Low yield of the deprotected alcohol.

  • Presence of starting material (silyl ether) in the final reaction mixture, as observed by TLC or LC-MS.

  • A complex mixture of products, potentially including partially deprotected intermediates in polyhydroxylated compounds.

Troubleshooting Workflow:

G start Incomplete Silyl Ether Deprotection reagent 1. Verify Reagent Quality - Use fresh TBAF solution. - Check for water content in the reagent. start->reagent equivalents 2. Increase Reagent Equivalents - Increase TBAF from 1.1-1.5 eq. to 2-3 eq. reagent->equivalents If issue persists complete Deprotection Complete reagent->complete Issue Resolved conditions 3. Optimize Reaction Conditions - Elevate temperature (e.g., 40-50 °C). - Ensure anhydrous solvent (THF). equivalents->conditions If issue persists equivalents->complete Issue Resolved alternative 4. Consider Alternative Reagents - HF•Pyridine (B92270) - Acetic Acid/TBAF buffer - TASF conditions->alternative If issue persists conditions->complete Issue Resolved alternative->complete

Troubleshooting workflow for incomplete silyl ether deprotection.

Detailed Experimental Protocol: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether with TBAF

This protocol provides a starting point for the deprotection of TBS ethers.[3][4][5][6][7]

  • Materials:

    • TBS-protected alcohol (1.0 equiv.)

    • Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in Tetrahydrofuran (THF) (1.1-1.5 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the TBS-protected alcohol in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.

    • Add the TBAF solution (1 M in THF) dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 16 hours depending on the substrate.[3][5]

    • Upon completion, quench the reaction by adding water.

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data on Silyl Ether Deprotection

Silyl GroupReagentSolventTemperature (°C)TimeYield (%)Reference
TBSTBAF (1.1 equiv)THF2545 minLow (decomposition)[4]
TBSTBAF (1.0 equiv)THF2512 h99[7]
TBDPSTBAF (2.0 equiv)THF253 hNot specified[2]
TESCatecholborane/Wilkinson's catalystTHF251-2 hHigh[6]
Side Reactions During Boc Deprotection with Strong Acids

The use of strong acids like trifluoroacetic acid (TFA) for the removal of the tert-butyloxycarbonyl (Boc) group can lead to side reactions, particularly the alkylation of nucleophilic residues by the liberated tert-butyl cation.[8][9][10][11]

Commonly Affected Residues:

  • Tryptophan (Trp)

  • Methionine (Met)

  • Cysteine (Cys)

  • Tyrosine (Tyr)

Troubleshooting Guide: Use of Scavengers

To prevent these side reactions, the addition of "scavengers" to the deprotection cocktail is crucial.[8][9][11]

Sensitive ResidueRecommended Scavenger(s)Typical Concentration
Tryptophan (Trp)Triethylsilane (TES), Triisopropylsilane (TIS), Anisole1-5% (v/v)
Methionine (Met)Thioanisole, Dithiothreitol (DTT)5% (v/v)
Cysteine (Cys)Ethanedithiol (EDT)2.5% (v/v)
General UseTIS/H₂O, "Reagent K" (TFA/phenol/water/thioanisole/EDT)See protocol

Detailed Experimental Protocol: Boc Deprotection using TFA with Scavengers

This protocol is suitable for substrates containing acid-sensitive and nucleophilic functional groups.[12][13][14][15][16][17]

  • Materials:

    • Boc-protected substrate (1.0 equiv.)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Scavenger(s) (e.g., 2.5% TIS and 2.5% water)

    • Cold diethyl ether

  • Procedure:

    • Prepare the deprotection cocktail by adding the scavenger(s) to a solution of 25-50% TFA in DCM.

    • Dissolve the Boc-protected substrate in the deprotection cocktail at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

    • Precipitate the deprotected product (often as a TFA salt) by adding cold diethyl ether.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions related to improving synthesis efficiency through the modification of protecting groups.

Q1: What is an orthogonal protecting group strategy and how can it improve my synthesis efficiency?

A1: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other protecting groups.[18][19][20][21] This allows for the selective deprotection of one functional group while others remain protected, which is crucial for the synthesis of complex molecules like peptides and oligosaccharides.[18][20][22] By avoiding unnecessary protection and deprotection steps, this strategy significantly improves overall synthesis efficiency.

Orthogonal Protection Scheme Example:

G cluster_protection Protection cluster_deprotection Selective Deprotection Molecule Multi-functional Molecule (e.g., Amino Acid) PG1 Protect with Fmoc (Base-Labile) Molecule->PG1 PG2 Protect with Boc (Acid-Labile) Molecule->PG2 PG3 Protect with Alloc (Pd(0)-Labile) Molecule->PG3 ProtectedMolecule Fully Protected Molecule Deprotect1 Deprotect Fmoc (e.g., Piperidine) ProtectedMolecule->Deprotect1 Deprotect2 Deprotect Boc (e.g., TFA) ProtectedMolecule->Deprotect2 Deprotect3 Deprotect Alloc (e.g., Pd(PPh₃)₄) ProtectedMolecule->Deprotect3

Orthogonal protection strategy allowing for selective deprotection.

Q2: I am observing protecting group migration in my carbohydrate synthesis. How can I prevent this?

A2: Protecting group migration, particularly of acyl groups like acetyl, is a common problem in carbohydrate chemistry, often occurring under basic or neutral conditions.[23][24][25] To prevent this, consider the following strategies:

  • Use More Hindered Acyl Groups: Replace acetyl (Ac) groups with more sterically hindered acyl groups like benzoyl (Bz) or pivaloyl (Piv), which are less prone to migration.[23][24]

  • Control pH: Maintain a neutral or slightly acidic pH during reactions and workup to minimize base-catalyzed migration.[23]

  • Lower the Temperature: Perform reactions at the lowest feasible temperature to slow down the rate of migration.

  • Choose Orthogonal Protecting Groups: Employ a protecting group strategy where the group on the adjacent hydroxyl is not labile under the conditions required for other transformations.

Detailed Experimental Protocol: Pivaloyl (Piv) Protection of a Primary Alcohol in a Carbohydrate

This protocol provides a method to introduce a migration-resistant protecting group.[23]

  • Materials:

    • Carbohydrate substrate with a primary alcohol

    • Pivaloyl chloride (1.1-1.5 equiv.)

    • Dry pyridine

    • Dry Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the carbohydrate substrate in a mixture of dry pyridine and dry DCM at 0 °C under an inert atmosphere.

    • Slowly add pivaloyl chloride to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Q3: My Fmoc deprotection in solid-phase peptide synthesis (SPPS) is slow or incomplete. What should I do?

A3: Incomplete Fmoc deprotection can lead to deletion sequences in your peptide. Here are some common causes and solutions:

  • Reagent Quality: Use fresh, high-quality piperidine (B6355638) and DMF. Piperidine can degrade over time.

  • Reaction Time and Repetition: A standard protocol involves two treatments with the deprotection solution to ensure complete removal.[26][27][28][29][30]

  • Resin Swelling: Ensure the resin is adequately swollen in DMF before starting the deprotection step. Poor swelling can limit reagent access to the Fmoc groups.

  • Steric Hindrance: For sterically hindered amino acids, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, but be aware that it may increase the risk of side reactions like aspartimide formation.[27]

Detailed Experimental Protocol: Standard Fmoc Deprotection in SPPS

This is a widely used protocol for manual solid-phase peptide synthesis.[18][26][27][28][30]

  • Materials:

    • Fmoc-protected peptide-resin

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Piperidine, sequencing grade

    • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Procedure:

    • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for an initial 2-5 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • (Optional) Perform a Kaiser test to confirm the presence of a free primary amine.

References

Validation & Comparative

In-Depth Comparison of Sculponeatin N Analogs in Cancer Research: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of extensive structure-activity relationship (SAR) studies focused specifically on a series of synthesized Sculponeatin N analogs. While the total synthesis of this compound has been successfully achieved, and its cytotoxic potential against certain cancer cell lines is recognized, dedicated research on how structural modifications to the this compound scaffold impact its biological activity is not yet publicly available. This guide, therefore, aims to provide a foundational understanding based on the broader context of related compounds and outlines the established experimental protocols relevant to this field of research.

As of late 2025, detailed comparative data on the biological performance of a series of this compound analogs is not available in published scientific literature. Research has primarily focused on the total synthesis of the parent compound, a significant achievement in natural product chemistry. These synthesis routes provide the necessary foundation for the future creation and evaluation of analogs.

General SAR principles for the broader class of ent-kaurane diterpenoids, to which this compound belongs, suggest that certain structural features are crucial for cytotoxic activity. For instance, the presence of an α,β-unsaturated ketone moiety is often correlated with enhanced anticancer effects. However, without specific studies on this compound analogs, it is not possible to provide a direct comparative analysis of their performance.

Future Directions and the Need for Analog Synthesis

The development of this compound analogs for SAR studies would be a critical next step in evaluating its potential as a therapeutic lead. By systematically modifying different functional groups on the this compound core, researchers could identify key pharmacophores and optimize the molecule for improved potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Evaluation

In the absence of specific experimental data for this compound analogs, this section details the standard methodologies that would be employed to assess their anticancer activity, drawing from protocols used for other cytotoxic compounds.

Cytotoxicity Assessment: MTT Assay

A fundamental method to evaluate the cytotoxic potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, HeLa, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The this compound analogs, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of action of promising analogs, further assays are typically conducted.

  • Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can determine if the compounds induce programmed cell death (apoptosis).

  • Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry can reveal if the compounds cause cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the typical workflow for evaluating novel anticancer compounds and the logical relationship in structure-activity studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound Analogs purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle signaling Signaling Pathway Analysis apoptosis->signaling cell_cycle->signaling

Caption: Experimental workflow for anticancer drug discovery.

sar_logic compound This compound Core analog_a Analog A (Modification 1) compound->analog_a analog_b Analog B (Modification 2) compound->analog_b analog_c Analog C (Modification 3) compound->analog_c activity Biological Activity (e.g., IC50) analog_a->activity analog_b->activity analog_c->activity sar Structure-Activity Relationship activity->sar

Caption: Logical flow of a structure-activity relationship study.

In Vivo Efficacy of Sculponeatin N: A Comparative Analysis Based on Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current state of in vivo efficacy studies for Sculponeatin N, a diterpenoid compound isolated from Isodon sculponeatus. As of the latest literature review, no specific in vivo efficacy studies for this compound in animal models have been published. Research has primarily centered on its chemical synthesis and its cytotoxic effects against various cancer cell lines in vitro.

However, to provide a valuable comparative context for researchers interested in the therapeutic potential of this class of compounds, this report details the in vivo efficacy of a closely related diterpenoid, Sculponeatin A , which has been studied in a breast cancer animal model.[1] Furthermore, we will draw comparisons with other compounds from the Isodon genus that have undergone in vivo testing.

In Vivo Efficacy of Sculponeatin A in a Breast Cancer Xenograft Model

A preclinical study has demonstrated that Sculponeatin A exhibits anti-tumor activity in a mouse model of breast cancer.[1] The study highlights the compound's ability to inhibit tumor growth without apparent toxicity, suggesting a favorable therapeutic window.

Quantitative Data Summary

While the referenced study confirms significant tumor growth inhibition, specific quantitative data on tumor volume and weight were not available in the abstract.[1] The table below is structured to incorporate such data as it becomes available in future publications.

Table 1: Summary of In Vivo Anti-Tumor Efficacy of Sculponeatin A

Treatment Group Animal Model Cancer Type Key Efficacy Metrics Reference
Sculponeatin A Mouse Breast Cancer Significant inhibition of tumor growth.[1] [1]

| Control (Vehicle) | Mouse | Breast Cancer | Uninhibited tumor progression.[1] |[1] |

Experimental Protocol: Sculponeatin A In Vivo Study

The general methodology for the in vivo assessment of Sculponeatin A is as follows:

  • Animal Model: An appropriate mouse strain was utilized for the study.[1]

  • Tumor Induction: Human breast cancer cells were implanted to establish a xenograft model.[1]

  • Treatment Administration: Once tumors reached a specified size, animals were randomized into control and treatment groups. Sculponeatin A was administered to the treatment group, while the control group received a vehicle solution. The exact dosage and administration schedule were not detailed in the available literature.[1]

  • Efficacy Assessment: Tumor growth was monitored throughout the study. The primary endpoint was the extent of tumor growth inhibition in the treatment group compared to the control group. Animal well-being and any signs of toxicity were also observed.[1]

Mandatory Visualizations

Signaling Pathway of Sculponeatin A

Sculponeatin A induces its anti-tumor effect by triggering ferroptosis, a form of programmed cell death, in breast cancer cells. It achieves this by promoting the ubiquitination and subsequent proteasomal degradation of the transcription factor ETS1. The degradation of ETS1 leads to a decrease in the expression of SLC7A11/xCT, a critical component of the cystine/glutamate antiporter, which ultimately results in ferroptosis.[1]

Sculponeatin_A Sculponeatin A ETS1 ETS1 Sculponeatin_A->ETS1 Binds & Promotes Interaction with SYVN1 Ubiquitination Ubiquitination ETS1->Ubiquitination xCT SLC7A11/xCT Expression ETS1->xCT Transcriptionally Regulates Ferroptosis Ferroptosis ETS1->Ferroptosis Indirectly Induces SYVN1 SYVN1 SYVN1->Ubiquitination Mediates Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proteasomal_Degradation->ETS1 Leads to Degradation xCT->Ferroptosis Inhibits

Caption: Sculponeatin A induces ferroptosis via the SYVN1-mediated degradation of ETS1.

Experimental Workflow

The logical flow of an in vivo efficacy study for a compound like this compound would follow the standardized preclinical workflow outlined below.

A Compound Formulation B Animal Model (Xenograft) A->B C Treatment Groups B->C D Drug Administration C->D E Tumor Volume Measurement D->E F Toxicity Monitoring D->F G Data Analysis & Conclusion E->G F->G

Caption: Standard workflow for preclinical in vivo anti-cancer efficacy studies.

Comparison with Other Isodon Diterpenoids

While in vivo data for this compound is absent, other diterpenoids from the Isodon genus have shown promising anti-cancer activities in animal models. For instance, Oridonin (B1677485) has been the subject of numerous in vivo studies and has demonstrated significant tumor growth inhibition in various cancer models.[2][3] One study highlighted that an Oridonin nanosuspension exhibited superior in vivo anti-tumor activity compared to an Oridonin solution in a sarcoma-180 mouse model, increasing the tumor inhibition rate from 42.49% to 60.23%.[3] This suggests that formulation strategies could be crucial for enhancing the therapeutic efficacy of this compound in future in vivo investigations.

Future Directions

The potent in vitro cytotoxic activity of this compound against cancer cell lines, coupled with the promising in vivo results for the structurally similar Sculponeatin A, strongly warrants further preclinical investigation. Future studies should focus on establishing the in vivo efficacy of this compound in relevant animal models of cancer, determining its pharmacokinetic and pharmacodynamic profiles, and exploring optimal formulations to enhance its therapeutic potential. Such data will be critical for advancing this compound as a potential clinical candidate for cancer therapy.

References

A Tale of Two Syntheses: A Comparative Guide to the Total Synthesis of Sculponeatin N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the intricate architecture of natural products presents a formidable challenge and a significant opportunity. Sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid, has garnered attention for its cytotoxic activities, making its efficient synthesis a topic of considerable interest. This guide provides a detailed comparison of two seminal total syntheses of this compound, accomplished by the research groups of Thomson and Zhai, offering insights into their strategic approaches, efficiencies, and key chemical transformations.

Two distinct and elegant strategies for the total synthesis of this compound have been reported, each showcasing a unique approach to assembling the complex polycyclic core of the molecule. The synthesis reported by Thomson and co-workers in 2014 is a linear sequence of 23 steps starting from 3-methylcyclohex-2-enone.[1][2][3][4] In contrast, the first total synthesis of (±)-Sculponeatin N, reported by Zhai and colleagues, presents a more convergent 13-step route with an overall yield of 13.9%.[5][6][7]

Comparative Analysis of Synthetic Routes

The two approaches differ significantly in their retrosynthetic analysis and the key reactions employed to construct the core structural motifs of this compound.

FeatureThomson SynthesisZhai Synthesis
Starting Material 3-methylcyclohex-2-enoneKnown bicyclic lactone
Number of Steps 2313
Overall Yield Not explicitly stated13.9%[5]
Key Strategies Diastereoselective Nazarov cyclization, Ring-closing metathesis, Reductive radical cyclization[1][2][3]Regio- and stereoselective aldol (B89426) reaction/lactonization, Intramolecular Diels-Alder reaction, Radical cyclization[5][6][7]
Enantioselectivity AsymmetricRacemic[5][6][7]

The Thomson synthesis employs a linear sequence, meticulously building the carbon skeleton through a series of stereocontrolled reactions. A key feature is the use of a Nazarov cyclization to form a five-membered ring, followed by a ring-closing metathesis to construct a larger ring system. The final key cyclization is a reductive radical process to forge the bicyclo[3.2.1]octane core.[1][2][3]

The Zhai synthesis, on the other hand, adopts a more convergent approach. It commences from a more complex starting material and utilizes a powerful intramolecular Diels-Alder reaction to rapidly assemble the B and C rings of the diterpenoid core simultaneously. A subsequent radical cyclization is then employed to form the D ring.[5][6][7] This strategy contributes to the significantly shorter overall reaction sequence.

Logical Flow of Synthetic Strategies

The following diagram illustrates the conceptual differences in the construction of the core structure in the two synthetic routes.

G cluster_0 Thomson Synthesis cluster_1 Zhai Synthesis Acyclic Precursor Acyclic Precursor Nazarov Cyclization Nazarov Cyclization Acyclic Precursor->Nazarov Cyclization [Formation of 5-membered ring] Ring-Closing Metathesis Ring-Closing Metathesis Nazarov Cyclization->Ring-Closing Metathesis [Formation of larger ring] Radical Cyclization Radical Cyclization Ring-Closing Metathesis->Radical Cyclization [Formation of bicyclo[3.2.1]octane] This compound This compound Radical Cyclization->this compound Bicyclic Precursor Bicyclic Precursor Intramolecular Diels-Alder Intramolecular Diels-Alder Bicyclic Precursor->Intramolecular Diels-Alder [Simultaneous formation of B and C rings] Radical Cyclization Radical Cyclization Intramolecular Diels-Alder->Radical Cyclization [Formation of D ring] This compound This compound Radical Cyclization ->this compound

Figure 1. A high-level comparison of the synthetic logic employed in the Thomson and Zhai syntheses of this compound.

Detailed Experimental Protocols

For the benefit of researchers aiming to replicate or adapt these synthetic strategies, detailed experimental protocols for key transformations are provided below.

Key Step from Thomson Synthesis: Diastereoselective Nazarov Cyclization

A crucial step in the Thomson synthesis is the diastereoselective Nazarov cyclization to construct the cyclopentanone (B42830) ring. This reaction sets a key stereocenter that dictates the stereochemical outcome of subsequent transformations.

Protocol: To a solution of the dienone precursor in CH₂Cl₂ at 0 °C is added a Lewis acid (e.g., AlCl₃). The reaction mixture is stirred at this temperature and then allowed to warm to room temperature until the starting material is consumed as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the cyclized product.[3]

Key Step from Zhai Synthesis: Intramolecular Diels-Alder Reaction

The Zhai synthesis features a powerful intramolecular Diels-Alder reaction that rapidly builds molecular complexity by forming two rings in a single step with high stereocontrol.

Protocol: The triene precursor is dissolved in a high-boiling point solvent such as toluene (B28343) or xylene in a sealed tube. The solution is then heated to a high temperature (e.g., 180-210 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tetracyclic product.[5]

Conclusion

Both the Thomson and Zhai syntheses represent significant achievements in the field of natural product synthesis. The Thomson route, while longer, provides a highly controlled and stereoselective pathway to this compound. The Zhai synthesis, on the other hand, offers a more concise and efficient route, albeit to the racemic product. The choice between these synthetic strategies would depend on the specific goals of the research program, such as the need for enantiomerically pure material or the desire for a more rapid route to access analogs for structure-activity relationship studies. The detailed comparison and experimental protocols provided herein serve as a valuable resource for chemists engaged in the synthesis of complex diterpenoids.

References

Assessing the Selectivity of Sculponeatin N for Cancer Cells Over Normal Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific literature detailing the selective cytotoxicity of Sculponeatin N towards cancer cells over normal cells. While the synthesis of this bioactive polycyclic diterpene, isolated from Isodon sculponeatus, has been documented, comprehensive studies evaluating its efficacy and safety profile, particularly concerning its effects on non-cancerous cell lines, are not readily accessible.

This guide aims to provide a framework for such a comparative analysis, outlining the requisite experimental data and methodologies necessary to rigorously assess the therapeutic potential of this compound. In the absence of specific data for this compound, this document will present a standardized approach for this evaluation, drawing upon established protocols in cancer drug discovery.

Data Presentation: A Framework for Comparison

To objectively evaluate the selectivity of a compound like this compound, a direct comparison of its cytotoxic effects on both cancerous and healthy cells is essential. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value in normal cells compared to cancer cells indicates a degree of selectivity.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell Line TypeCell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cancer e.g., MCF-7 (Breast)Data not availableData not availableData not available
e.g., A549 (Lung)Data not availableData not availableData not available
e.g., HCT116 (Colon)Data not availableData not availableData not available
Normal e.g., MCF-10A (Breast)Data not availableData not availableData not available
e.g., BEAS-2B (Lung)Data not availableData not availableData not available
e.g., CCD-18Co (Colon)Data not availableData not availableData not available

A crucial metric derived from these IC50 values is the Selectivity Index (SI) , calculated as:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value signifies greater selectivity of the compound for cancer cells.

Table 2: Selectivity Index of this compound

Cancer Cell LineCorresponding Normal Cell LineSelectivity Index (SI) at 48h
e.g., MCF-7e.g., MCF-10AData not available
e.g., A549e.g., BEAS-2BData not available
e.g., HCT116e.g., CCD-18CoData not available

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. The following are standard experimental protocols that would be necessary to generate the data for the tables above.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells (both cancer and normal cell lines in separate plates) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cancer & Normal Cells B Treat with this compound A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 & Selectivity Index F->G

Workflow for assessing cell viability.

Proposed Signaling Pathway Investigation

To understand the mechanism behind this compound's potential selective cytotoxicity, investigating its impact on key cellular signaling pathways is crucial. A common mechanism of action for anti-cancer compounds is the induction of apoptosis (programmed cell death).

A logical starting point would be to investigate the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway for this compound Sculponeatin_N This compound Bax_Bak Bax/Bak Activation Sculponeatin_N->Bax_Bak induces Mitochondrion Mitochondrion Bax_Bak->Mitochondrion targets Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

A potential apoptotic pathway for this compound.
Western Blot Analysis for Apoptosis Markers

To validate the involvement of the apoptotic pathway, Western blot analysis can be employed to measure the expression levels of key proteins.

  • Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP). A housekeeping protein like β-actin should be used as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

A Head-to-Head Comparison of Sculponeatin N with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid isolated from Isodon sculponeatus, has demonstrated significant cytotoxic activity against human cancer cell lines, positioning it as a compound of interest for novel anticancer drug development. This guide provides a head-to-head comparison of this compound with three widely used chemotherapeutic agents: doxorubicin, cisplatin (B142131), and paclitaxel (B517696). The comparison focuses on available data for cytotoxicity and known mechanisms of action, highlighting the potential of this compound as a future therapeutic agent.

Data Presentation: Cytotoxicity

The in vitro cytotoxicity of this compound has been evaluated against the human chronic myelogenous leukemia cell line (K562) and the human hepatocellular carcinoma cell line (HepG2). The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and provides a range of reported IC50 values for doxorubicin, cisplatin, and paclitaxel in the same cell lines.

It is critical to note that the IC50 values for the known anticancer drugs are compiled from various studies and can vary significantly due to differences in experimental conditions, such as duration of drug exposure and cell seeding density. A direct comparative study of this compound with these drugs under identical conditions is necessary for a definitive assessment of relative potency.

CompoundK562 IC50 (µM)HepG2 IC50 (µM)
This compound 0.21 0.29
Doxorubicin0.03 - 0.81.3 - 28.7
CisplatinNot widely reported4.3 - 15.3
PaclitaxelNot widely reported0.004 - 4.06

Mechanisms of Action: A Comparative Overview

This compound

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, based on studies of the broader class of ent-kaurane diterpenoids, its anticancer activity is likely attributed to the induction of apoptosis and cell cycle arrest. The presence of an enone functional group in its structure is believed to be crucial for its cytotoxic effects. A related compound, Sculponeatin A, has been shown to induce a form of programmed cell death called ferroptosis in breast cancer cells by targeting the transcription factor ETS1. Further research is required to determine if this compound acts through a similar or distinct mechanism.

Known Anticancer Drugs
  • Doxorubicin: This anthracycline antibiotic primarily acts through two mechanisms: intercalation into DNA, which inhibits DNA replication and transcription, and inhibition of the enzyme topoisomerase II, leading to DNA strand breaks.[1][2][3][4]

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent bonds with the purine (B94841) bases in DNA, creating intra- and inter-strand crosslinks.[5][6][7][8][9] This DNA damage disrupts cell division and triggers apoptosis.

  • Paclitaxel: Belonging to the taxane (B156437) class of drugs, paclitaxel's mechanism involves the stabilization of microtubules.[10] This prevents the dynamic instability of the microtubule network required for mitosis, leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways of the comparator drugs and a hypothesized pathway for this compound based on related compounds.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage DNA Strand Breaks Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of action.

cisplatin_pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binding DNA_Adducts DNA Crosslinks DNA->DNA_Adducts DNA_Damage_Response DNA_Damage_Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Cisplatin's mechanism of action.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disruption Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

sculponeatin_n_pathway Sculponeatin_N This compound (Hypothesized) Cellular_Targets Molecular Targets (e.g., ETS1?) Sculponeatin_N->Cellular_Targets Signaling_Cascades Signaling Pathways (e.g., Apoptosis, Ferroptosis) Cellular_Targets->Signaling_Cascades Cell_Cycle_Control Cell_Cycle_Control Cellular_Targets->Cell_Cycle_Control Modulation Programmed_Cell_Death Programmed_Cell_Death Signaling_Cascades->Programmed_Cell_Death Cell_Cycle_Control->Programmed_Cell_Death Induction

Caption: Hypothesized mechanism for this compound.

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the anticancer properties of novel compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (K562 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

mtt_assay_workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate and add solubilizing agent C->D E Measure absorbance and calculate IC50 D->E

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

apoptosis_assay_workflow A Treat cells with compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Caption: Apoptosis assay experimental workflow.

Western Blot Analysis of Signaling Proteins

This technique is used to detect specific proteins in a cell lysate to investigate signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate.

western_blot_workflow A Protein extraction and quantification B SDS-PAGE A->B C Protein transfer to membrane B->C D Blocking and antibody incubation C->D E Detection and analysis D->E

Caption: Western blot experimental workflow.

Conclusion

This compound demonstrates potent cytotoxic activity against the K562 and HepG2 cancer cell lines, with IC50 values in the sub-micromolar range. While a direct, side-by-side comparison of its potency with established anticancer drugs is pending, the initial data suggests it is a promising candidate for further investigation. The likely mechanism of action, based on its chemical class, involves the induction of apoptosis and cell cycle arrest, although the specific signaling pathways and molecular targets remain to be fully identified. Future studies should focus on elucidating the precise mechanism of action of this compound and conducting direct comparative studies with standard chemotherapeutic agents to better define its therapeutic potential.

References

Cross-validation of Sculponeatin N's biological activity in multiple labs

Author: BenchChem Technical Support Team. Date: December 2025

A review of the existing scientific literature reveals that the biological activity of Sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid, has been investigated, with initial findings indicating potent cytotoxic effects against specific human cancer cell lines. However, a critical analysis underscores that the current data on its biological activity originates from a single research group, highlighting a need for independent validation to substantiate these initial findings.

This compound was first isolated and characterized by a team at the Kunming Institute of Botany, Chinese Academy of Sciences. Their research, published in 2010, stands as the primary source of information on the cytotoxic properties of this natural product. A subsequent total synthesis of this compound was achieved by a different research group in 2014, which referenced the biological data from the initial 2010 study without reporting any new, independent biological evaluations.

Quantitative Analysis of Cytotoxic Activity

The only available quantitative data on the cytotoxic activity of this compound is summarized in the table below. This data is derived from the in vitro testing of this compound against two human cancer cell lines.

CompoundCell LineIC50 (µM)Research GroupPublication
This compound K562 (Human Chronic Myelogenous Leukemia)0.21Kunming Institute of BotanyLi et al., 2010[1]
This compound HepG2 (Human Hepatocellular Carcinoma)0.29Kunming Institute of BotanyLi et al., 2010[1]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Cytotoxicity Assessment

The cytotoxic activity of this compound was determined using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses the metabolic activity of cells as an indicator of cell viability.

Materials and Methods (Based on standard MTT assay protocols):

  • Cell Lines:

    • K562 (Human chronic myelogenous leukemia)

    • HepG2 (Human hepatocellular carcinoma)

  • Reagents:

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Cell culture medium (e.g., RPMI-1640 or DMEM with fetal bovine serum)

    • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of this compound and a vehicle control.

    • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

    • Solubilization: A solubilization solution is added to each well to dissolve the for-mazan crystals.

    • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the concentration of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxicity of this compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow for this compound Cytotoxicity start Seed K562 or HepG2 cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat Allow cells to adhere incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 Viable cells convert MTT to formazan solubilize Add solubilization solution to dissolve formazan incubate2->solubilize read Measure absorbance with a microplate reader solubilize->read analyze Calculate IC50 values read->analyze

Caption: A flowchart of the MTT assay for determining cell viability.

Signaling Pathway Context

While the specific signaling pathways affected by this compound have not been extensively studied, diterpenoids isolated from the Isodon genus are known to exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis (programmed cell death). A generalized representation of an apoptotic signaling pathway that could be a potential target for compounds like this compound is depicted below.

Apoptosis_Signaling_Pathway cluster_pathway Potential Apoptotic Pathway for Diterpenoid Cytotoxicity Sculponeatin_N This compound Cell Cancer Cell Sculponeatin_N->Cell Induces cellular stress Mitochondrion Mitochondrion Cell->Mitochondrion Activates intrinsic pathway Caspase9 Caspase-9 Mitochondrion->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of a potential apoptotic signaling pathway.

References

Unraveling the Molecular Target of Sculponeatin N: A Comparative Guide and Proposed Research Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the 6,7-seco-ent-kaurane diterpenoid Sculponeatin N, isolated from Isodon sculponeatus, has demonstrated notable cytotoxic effects against human tumor cell lines, its precise molecular target remains to be elucidated. This guide provides a comparative analysis of this compound's known biological activity alongside its analogue, Sculponeatin A, for which a molecular target has been identified. Furthermore, we present a proposed experimental workflow to facilitate the identification and validation of the molecular target of this compound, aiming to accelerate research and development in this area.

Comparative Analysis of this compound and Sculponeatin A

This compound has shown potent cytotoxic activity, yet lacks a confirmed molecular target. In contrast, recent studies have successfully identified the molecular target of Sculponeatin A, offering a valuable point of comparison and a potential roadmap for investigating this compound.

CompoundMolecular TargetMechanism of ActionCell Line Activity (IC50)
This compound Not yet identified.The presence of an exocyclic enone function is correlated with its cytotoxic activity.K562: 0.21 μMHepG2: 0.29 μM
Sculponeatin A E26 transformation specificity-1 (ETS1)Promotes the interaction of ETS1 with the ubiquitin ligase SYVN1, leading to the proteasomal degradation of ETS1. This induces SLC7A11/xCT-dependent ferroptosis in breast cancer cells.[1]MDA-MB-231 and BT-549 (Specific IC50 values require consulting the primary literature)

Proposed Workflow for Molecular Target Identification of this compound

The following diagram outlines a comprehensive strategy for identifying and validating the molecular target of this compound.

cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis AP Affinity Purification KD Gene Knockdown/out AP->KD CE Competitive Profiling CE->KD TS Thermal Shift Assay TS->KD BI Biophysical Interaction KD->BI OE Gene Overexpression OE->BI PA Proteomics/Transcriptomics BI->PA SA Signaling Pathway Analysis PA->SA

Caption: Proposed experimental workflow for the identification and validation of the molecular target of this compound.

Detailed Experimental Protocols

Target Discovery: Affinity-Based Proteomics

Objective: To identify proteins that directly bind to this compound.

Methodology:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and a biotin (B1667282) tag. The modification should be at a position that is not critical for its cytotoxic activity.

  • Preparation of Cell Lysate: Culture K562 or HepG2 cells and prepare a total cell lysate under non-denaturing conditions.

  • Affinity Purification:

    • Incubate the biotinylated this compound probe with the cell lysate.

    • As a negative control, incubate the lysate with biotin alone.

    • As a competition control, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the probe.

    • Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the experimental, negative control, and competition control samples to identify specific binding partners of this compound.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of candidate proteins by this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact K562 or HepG2 cells with either vehicle control or this compound at various concentrations.

  • Heating Profile: Heat the treated cells at a range of temperatures (e.g., 37°C to 67°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Data Analysis: A shift in the melting curve of the candidate protein in the presence of this compound indicates direct target engagement.

Pathway Analysis: Signaling Pathway Modulation

The following diagram illustrates the known signaling pathway of the related compound, Sculponeatin A, which serves as a model for the type of pathway that could be investigated for this compound.

SculponeatinA Sculponeatin A ETS1 ETS1 SculponeatinA->ETS1 binds SYVN1 SYVN1 ETS1->SYVN1 promotes interaction Proteasome Proteasome ETS1->Proteasome targeted to xCT xCT Transcription ETS1->xCT SYVN1->ETS1 ubiquitinates Degradation ETS1 Degradation Proteasome->Degradation Degradation->xCT leads to reduced Ferroptosis Ferroptosis xCT->Ferroptosis

Caption: Signaling pathway of Sculponeatin A leading to ferroptosis in breast cancer cells.

Objective: To elucidate the downstream signaling pathways affected by this compound binding to its molecular target.

Methodology:

  • Cell Treatment: Treat K562 or HepG2 cells with this compound at its IC50 concentration for various time points.

  • Phosphoproteomics: Perform quantitative phosphoproteomic analysis to identify changes in protein phosphorylation, which are indicative of altered kinase signaling pathways.

  • Western Blot Analysis: Validate the phosphoproteomic findings by performing Western blot analysis for key signaling proteins (e.g., kinases and their substrates) identified in the screen.

  • Functional Assays: Conduct functional assays to confirm the role of the identified signaling pathways in mediating the cytotoxic effects of this compound. This could include cell cycle analysis, apoptosis assays, or assays for other forms of cell death.

By employing this systematic approach, the molecular target and mechanism of action of this compound can be elucidated, paving the way for its further development as a potential therapeutic agent. This guide serves as a foundational resource for researchers dedicated to advancing our understanding of this promising natural product.

References

Evaluating the Therapeutic Potential of Sculponeatin N: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative evaluation of Sculponeatin N, a novel diterpenoid isolated from Isodon sculponeatus, against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new natural products in oncology.

Executive Summary

This compound has demonstrated significant cytotoxic activity against human leukemia (K562) and liver cancer (HepG2) cell lines in vitro. While direct in vivo therapeutic index data for this compound is not currently available in public literature, its potent in vitro activity warrants a comparative analysis with standard chemotherapeutic agents used for similar cancer types. This guide compares the in vitro cytotoxicity of this compound with Doxorubicin and Sorafenib. It is important to note that while in vitro cytotoxicity is a critical indicator of anticancer potential, the therapeutic index, a measure of a drug's safety, can only be determined through in vivo studies that assess both efficacy and toxicity. A related compound, Sculponeatin A, has been shown to inhibit tumor growth in a mouse model without causing obvious toxicity, suggesting a potentially favorable therapeutic window for this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of this compound, Doxorubicin, and Sorafenib against the K562 and HepG2 cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCell LineIC50 (µM)Reference
This compound K5620.21[1]
HepG20.29[1]
Doxorubicin K5620.031[2]
Sorafenib HepG25.783[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (K562 or HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • This compound, Doxorubicin, Sorafenib (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Doxorubicin, or Sorafenib) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Therapeutic Index Determination

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a safer drug.

Formula: Therapeutic Index (TI) = Toxic Dose 50 (TD50) / Effective Dose 50 (ED50)

  • TD50 (Toxic Dose 50): The dose of a drug that produces a toxic effect in 50% of the population.

  • ED50 (Effective Dose 50): The dose of a drug that produces the desired therapeutic effect in 50% of the population.

Experimental Workflow for Preclinical TI Assessment:

G cluster_0 In Vitro Studies cluster_1 In Vivo Efficacy Studies cluster_2 In Vivo Toxicity Studies cluster_3 Therapeutic Index Calculation vitro_potency Determine In Vitro Potency (IC50) animal_model Select Animal Model (e.g., Xenograft) vitro_potency->animal_model Guide Dose Selection dose_ranging_efficacy Dose-Ranging Study (Tumor Growth Inhibition) animal_model->dose_ranging_efficacy dose_ranging_toxicity Dose-Ranging Study (Adverse Effects) animal_model->dose_ranging_toxicity ed50 Determine Effective Dose 50 (ED50) dose_ranging_efficacy->ed50 ti_calc Calculate Therapeutic Index (TI = TD50 / ED50) ed50->ti_calc mtd Determine Maximum Tolerated Dose (MTD) dose_ranging_toxicity->mtd td50 Determine Toxic Dose 50 (TD50) mtd->td50 td50->ti_calc

Preclinical workflow for Therapeutic Index determination.

Mechanism of Action & Signaling Pathways

This compound

The precise mechanism of action for this compound is not fully elucidated. However, a related compound, Sculponeatin A, has been shown to induce ferroptosis, a form of programmed cell death, in breast cancer cells by promoting the degradation of the transcription factor ETS1. This leads to the downregulation of SLC7A11, a key component of the cystine/glutamate antiporter system, resulting in increased oxidative stress and cell death.

Sculponeatin_A Sculponeatin A ETS1 ETS1 Sculponeatin_A->ETS1 Promotes interaction with SYVN1 Proteasomal_Degradation Proteasomal Degradation ETS1->Proteasomal_Degradation Leads to SLC7A11 SLC7A11 (xCT) ETS1->SLC7A11 Transcriptionally regulates SYVN1 SYVN1 SYVN1->ETS1 Ubiquitination Proteasomal_Degradation->SLC7A11 Downregulation of Cystine_Uptake Cystine Uptake SLC7A11->Cystine_Uptake Mediates Glutathione_Synthesis Glutathione Synthesis SLC7A11->Glutathione_Synthesis Inhibition of Cystine_Uptake->Glutathione_Synthesis Required for Oxidative_Stress Oxidative Stress Glutathione_Synthesis->Oxidative_Stress Inhibits Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Induces

Proposed signaling pathway for Sculponeatin A-induced ferroptosis.
Doxorubicin

Doxorubicin is an anthracycline antibiotic that has multiple mechanisms of anticancer activity. Its primary modes of action include intercalation into DNA, which inhibits topoisomerase II and leads to DNA double-strand breaks, and the generation of reactive oxygen species (ROS) that damage cellular components.

Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, thereby inhibiting tumor angiogenesis. It also inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation.

Conclusion

This compound exhibits potent in vitro cytotoxicity against leukemia and liver cancer cell lines, with IC50 values in the sub-micromolar range. While these findings are promising, the absence of in vivo data, particularly regarding its therapeutic index, is a significant limitation in fully assessing its clinical potential. Further preclinical studies are essential to determine the in vivo efficacy, toxicity profile, and ultimately the therapeutic index of this compound to ascertain its viability as a potential cancer therapeutic.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.